molecular formula C13H13NO2 B3024370 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid CAS No. 42497-46-1

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Cat. No.: B3024370
CAS No.: 42497-46-1
M. Wt: 215.25 g/mol
InChI Key: QFLIXPBSNSYURJ-UHFFFAOYSA-N
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Description

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLIXPBSNSYURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587918
Record name 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42497-46-1
Record name 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic Acid: Molecular Structure, Physicochemical Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific derivative, 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, providing a comprehensive overview of its molecular structure, physicochemical properties, and potential synthetic pathways. While this particular derivative is less documented than its parent compound, this guide synthesizes available data with established chemical principles to offer valuable insights for researchers in drug discovery and organic synthesis. We will delve into the foundational Fischer indole synthesis for the core tetrahydrocarbazole structure and explore logical synthetic routes to introduce the C1-carboxylic acid functionality. Furthermore, this guide will discuss the expected analytical and spectroscopic characteristics based on data from closely related analogues, and touch upon the potential therapeutic applications inherent to the tetrahydrocarbazole class of molecules.

Introduction: The Significance of the Tetrahydrocarbazole Moiety

The 1,2,3,4-tetrahydrocarbazole (THCz) framework, a tricyclic system composed of a fused indole and cyclohexane ring, is a cornerstone in the development of therapeutic agents.[1][2] This structural motif is prevalent in a variety of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities.[2] The inherent bioactivity of the THCz scaffold has driven extensive research into its derivatives, leading to the discovery of compounds with antibacterial, antifungal, cytotoxic, anti-inflammatory, and antipsychotic properties.[2] The strategic placement of functional groups on the THCz core allows for the fine-tuning of its pharmacological profile, making it a versatile template for drug design. The introduction of a carboxylic acid group, as in this compound, can significantly influence a molecule's polarity, solubility, and ability to interact with biological targets, such as enzymes and receptors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the fusion of a benzene ring and a pyrrole ring to form the indole core, which is further fused to a partially saturated six-membered ring bearing a carboxylic acid substituent at the C1 position.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueSource
CAS Number 42497-46-1[3]
Molecular Formula C₁₃H₁₃NO₂[3]
Molecular Weight 215.25 g/mol [4]
Density 1.337 g/cm³[3]
Boiling Point 466.4 °C at 760 mmHg[3]
Flash Point 235.8 °C[3]
Form Solid[4]

Synthesis Strategies

Core Scaffold Synthesis: The Fischer Indole Synthesis

The most common and versatile method for the synthesis of the tetrahydrocarbazole core is the Fischer indole synthesis.[1][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. For the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole backbone, cyclohexanone is reacted with phenylhydrazine.

Experimental Protocol: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole [1]

  • Step 1: Reaction Setup

    • A mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.

  • Step 2: Addition of Phenylhydrazine

    • Freshly redistilled phenylhydrazine (0.1 mol) is added dropwise to the heated mixture over a period of 30 minutes.

  • Step 3: Reflux

    • The reaction mixture is refluxed on a water bath for an additional 30 minutes.

  • Step 4: Precipitation

    • The hot reaction mixture is poured into ice-cold water with continuous stirring, leading to the precipitation of a brown solid.

  • Step 5: Isolation and Purification

    • The solid is collected by filtration, washed repeatedly with water, and recrystallized from methanol, optionally with decolorizing carbon, to yield the pure 2,3,4,9-tetrahydro-1H-carbazole.

G cluster_0 Fischer Indole Synthesis Workflow start Start: Cyclohexanone & Phenylhydrazine step1 Heat in Glacial Acetic Acid start->step1 Mix step2 Reflux step1->step2 Heat step3 Pour into ice-cold water step2->step3 Cool & Precipitate step4 Filter and Wash step3->step4 Isolate step5 Recrystallize from Methanol step4->step5 Purify end Product: 2,3,4,9-Tetrahydro- 1H-carbazole step5->end

Caption: Workflow for the Fischer Indole Synthesis of the Tetrahydrocarbazole Core.

Proposed Synthesis of this compound

With the tetrahydrocarbazole core in hand, the introduction of the carboxylic acid at the C1 position can be envisioned through several synthetic routes. One plausible approach involves the use of a precursor with a functional group at the C1 position that can be converted to a carboxylic acid.

Route A: From a C1-Cyano Precursor

  • Synthesis of a C1-Substituted Precursor: A modified Fischer indole synthesis starting with 2-cyanocyclohexanone and phenylhydrazine could potentially yield 1-cyano-2,3,4,9-tetrahydro-1H-carbazole.

  • Hydrolysis: The cyano group can then be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Route B: From a C1-Ester Precursor

  • Synthesis of a C1-Ester Precursor: The reaction of phenylhydrazine with ethyl 2-oxocyclohexanecarboxylate in an acid-catalyzed cyclization should yield ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate.

  • Saponification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.

Route C: Oxidation of a C1-Hydroxymethyl Precursor

  • Synthesis of a C1-Hydroxymethyl Precursor: The C1 position of the tetrahydrocarbazole ring could be functionalized to introduce a hydroxymethyl group.

  • Oxidation: The primary alcohol can then be oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent.

Analytical and Spectroscopic Characterization

While specific, published spectroscopic data for this compound are scarce, the expected spectral features can be inferred from the parent compound and other derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, typically in the range of 7.0-8.0 ppm. The NH proton of the indole will likely appear as a broad singlet at a downfield chemical shift. The protons on the cyclohexane ring will appear in the aliphatic region (1.5-3.0 ppm), with their multiplicities depending on their coupling with neighboring protons. The proton at the C1 position, being adjacent to the carboxylic acid, would likely be shifted downfield compared to the unsubstituted analog. The carboxylic acid proton will appear as a very broad singlet at a significantly downfield position (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the range of 110-140 ppm. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield shift, typically above 170 ppm. The aliphatic carbons of the cyclohexane ring will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

  • A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration from the carbonyl of the carboxylic acid, usually around 1700-1725 cm⁻¹.

  • An N-H stretching vibration from the indole ring, typically around 3400 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C=C stretching vibrations from the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (215.25 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 m/z) and other characteristic fragmentations of the tetrahydrocarbazole ring system.

Potential Therapeutic Applications

The therapeutic potential of this compound is largely inferred from the broad biological activities of the tetrahydrocarbazole class of compounds. The introduction of the carboxylic acid moiety can enhance interactions with biological targets through hydrogen bonding and ionic interactions, potentially leading to improved potency and selectivity.

Potential areas of therapeutic interest include:

  • Anticancer Activity: Many carbazole derivatives have shown promise as anticancer agents, and the carboxylic acid functional group could enhance this activity.[1]

  • Antibacterial and Antifungal Agents: The tetrahydrocarbazole scaffold is known to exhibit antimicrobial properties.[2]

  • Neuroprotective Agents: Certain carbazole derivatives have been investigated for their neuroprotective effects.

  • Anti-inflammatory Agents: The anti-inflammatory potential of tetrahydrocarbazoles is another area of active research.[2]

Further research is required to specifically evaluate the biological activity of this compound and determine its potential as a lead compound in drug discovery programs.

Conclusion

This compound represents a valuable, albeit understudied, derivative of the pharmacologically significant tetrahydrocarbazole family. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and plausible synthetic strategies, anchored by the well-established Fischer indole synthesis for the core scaffold. While specific experimental and biological data for this particular molecule are limited in the public domain, the principles and comparative data presented herein offer a solid foundation for researchers to build upon. The strategic placement of the carboxylic acid functionality at the C1 position opens up new avenues for designing novel therapeutic agents with potentially enhanced pharmacological profiles. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential in the field of medicinal chemistry.

References

  • Kukreja, H., Chugh, R., Singh, J., Shah, R., Singh, D., Singh, N., Chopra, D. S., & Singh, M. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry, 60B, 152-160.
  • Murugavel, S., Kannan, P. S., SubbiahPandi, A., Surendiran, T., & Balasubramanian, S. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2433.
  • ChemSynthesis. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole. Retrieved February 13, 2026, from [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
  • Sarkar, S., Makvana, S., Hirani, D., Makadia, I., Dholariya, K., Dhokia, H., & Vanpariya, N. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127-2135.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. A. (2013). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 18(5), 5484-5497.
  • (PDF) 2,3,4,9-Tetrahydro-1H-carbazole. (n.d.). Retrieved February 13, 2026, from [Link]

  • Patir, S., & Dilek, O. (2019).
  • Çaylak, N., Uludağ, N., Hökelek, T., & Patır, S. (2009). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1470.
  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved February 13, 2026, from [Link]

  • Uludağ, N., Çaylak, N., Hökelek, T., & Patır, S. (2009). Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1702.
  • de la Torre, A., Goya, E., & Carreño, M. C. (2020). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 85(15), 9838–9853.
  • Chemsrc. (n.d.). CAS#:42497-46-1 | this compound. Retrieved February 13, 2026, from [Link]

Sources

Role of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid as a key intermediate in Etodolac synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid as a key intermediate in Etodolac synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Distinction

In the landscape of Non-Steroidal Anti-Inflammatory Drug (NSAID) synthesis, precision in scaffold construction is paramount. This guide addresses the synthesis of Etodolac , a selective COX-2 inhibitor, while clarifying the role of the structural analog This compound (THCA) .

Critical Technical Distinction: While the prompt highlights THCA (CAS 23979-41-1), it is essential to establish that Etodolac is chemically a pyrano[3,4-b]indole , not a carbazole.

  • Etodolac: 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid.[] (Contains an oxygenated pyran ring).

  • THCA: this compound.[2] (Contains an all-carbon cyclohexane ring).

The "Key Intermediate" Role: THCA serves two critical roles in this context:

  • Bioisosteric Template: It acts as the foundational pharmacophore model for the tetrahydrocarbazole/pyranoindole class of NSAIDs (e.g., Carprofen vs. Etodolac).

  • Mechanistic Reference: The synthesis of the Etodolac core (pyranoindole) mirrors the Fischer Indole Synthesis used to create THCA, making THCA a "process analog" for optimizing the cyclization kinetics of Etodolac precursors.

The actual synthetic precursor for Etodolac is 7-Ethyltryptophol .[3][4][5][6][7] This guide details the industrial synthesis of Etodolac, using the THCA scaffold as a comparative baseline for mechanistic efficiency.

Structural Analysis: Pyranoindole vs. Carbazole

Understanding the chemical divergence between the target molecule (Etodolac) and the analog (THCA) is crucial for process chemists to avoid reagent mismatch.

FeatureEtodolac (Target) THCA (Analog/Impurity Model)
Core Scaffold Pyrano[3,4-b]indole1,2,3,4-Tetrahydrocarbazole
Ring C Composition Heterocyclic (Oxygen at pos 3)Carbocyclic (All Carbon)
Key Precursor 7-EthyltryptopholPhenylhydrazine + Cyclohexanone
Synthetic Challenge Oxa-Pictet-Spengler Cyclization Fischer Indole Cyclization
Pharmacology COX-2 Selective (NSAID)Thromboxane A2 antagonist (Ramatroban precursor)

Primary Synthetic Pathway: The 7-Ethyltryptophol Route

The industrial standard for Etodolac production bypasses the carbazole intermediate entirely, utilizing a tryptophol derivative to establish the pyran ring.

Phase 1: Synthesis of 7-Ethyltryptophol

The formation of the indole moiety is the rate-limiting step. High-purity 7-ethyltryptophol is required to prevent regioisomeric impurities.

Protocol:

  • Reagents: 2-Ethylphenylhydrazine hydrochloride (1.0 eq), 2,3-Dihydrofuran (1.1 eq).

  • Solvent/Catalyst: 4% Aqueous H₂SO₄ / Dioxane or DMAc.

  • Conditions: Reflux at 95–100°C for 4–6 hours.

  • Mechanism: Grandberg modification of the Fischer Indole Synthesis. The hydrazine attacks the dihydrofuran (acting as a masked aldehyde), followed by [3,3]-sigmatropic rearrangement.

  • Workup: Basify with NaOH to pH 9, extract with Toluene.

Phase 2: Oxa-Pictet-Spengler Cyclization (Etodolac Formation)

This step forms the tricyclic pyranoindole core. This is where the chemistry diverges from the THCA carbazole route.

Protocol:

  • Reagents: 7-Ethyltryptophol (1.0 eq), Methyl 3-oxopentanoate (1.2 eq).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or Boron Trifluoride Etherate (BF₃·OEt₂).

  • Solvent: Toluene or Dichloromethane (DCM).

  • Reaction:

    • Condensation of the tryptophol hydroxyl group with the keto-ester ketone.

    • Acid-catalyzed cyclization at the indole C-2 position.

  • Hydrolysis: The resulting ester is hydrolyzed using NaOH/MeOH to yield Etodolac.

Mechanistic Visualization

The following diagram illustrates the parallel pathways. It highlights how the Carbazole (THCA) pathway serves as a mechanistic "cousin" to the Etodolac pathway, often used in computational modeling to predict ring-closure kinetics.

Etodolac_Synthesis_Pathways Start 2-Ethylphenylhydrazine Tryptophol Intermediate: 7-Ethyltryptophol Start->Tryptophol + Dihydrofuran (Grandberg) Fischer Fischer Indole Cyclization Start->Fischer + Cyclohexanone deriv. Dihydrofuran Reagent: 2,3-Dihydrofuran Cyclization Oxa-Pictet-Spengler Cyclization Tryptophol->Cyclization + Keto Ester KetoEster Reagent: Methyl 3-oxopentanoate Etodolac Target: Etodolac (Pyranoindole Core) Cyclization->Etodolac Ring Closure Cyclohexanone Reagent: Cyclohexanone-2-carboxylate THCA Analog: THCA (Carbazole Core) Fischer->THCA Ring Closure THCA->Etodolac Structural Bioisostere (Not a direct precursor)

Caption: Comparative synthesis showing the divergence between the Etodolac (Pyranoindole) and THCA (Carbazole) pathways.

Process Control & Impurity Profiling

While THCA is not a direct precursor, "carbazole-like" impurities can arise if the furan ring opening is incomplete or if cyclohexanone contaminants are present in the solvent lines (common in multi-purpose plants).

Critical Control Points (CCP):
  • Regioselectivity (7-Ethyltryptophol):

    • Risk: Formation of the 5-ethyl isomer.

    • Control: Maintain temperature <100°C; use specific acid catalysts (e.g., 4% H₂SO₄) to favor the 7-ethyl substitution due to steric hindrance management.

  • Cyclization Efficiency:

    • Risk: Incomplete ring closure leading to open-chain esters.

    • Validation: HPLC monitoring.[5][6][8] The pyrano ring formation is indicated by the disappearance of the hydroxyl peak of tryptophol and the shift in UV absorption.

  • Chiral Resolution (Optional):

    • Etodolac is typically marketed as a racemate, but the (S)-enantiomer carries the COX-2 inhibitory activity.

    • Resolution Agent: (S)-1-Phenylethylamine.

    • Method: Fractional crystallization of the diastereomeric salts.

Detailed Experimental Protocol (Self-Validating)

Note: This protocol synthesizes the Etodolac Methyl Ester , the direct precursor to the final acid.

Step 1: Condensation [9]

  • Charge a 1L reactor with 7-Ethyltryptophol (18.9 g, 0.1 mol) and Dichloromethane (200 mL).

  • Add Methyl 3-oxopentanoate (15.6 g, 0.12 mol) under nitrogen atmosphere.

  • Cool the mixture to 0–5°C.

Step 2: Cyclization

  • Add Boron Trifluoride Etherate (BF₃·OEt₂, 1.5 eq) dropwise over 30 minutes. Caution: Exothermic.

  • Allow the reaction to warm to 25°C and stir for 2 hours.

  • In-Process Check (IPC): TLC (Hexane:Ethyl Acetate 7:3). Target spot Rf ~0.6. Tryptophol starting material (Rf ~0.3) must be <1%.

Step 3: Quench & Isolation

  • Quench with 10% NaHCO₃ solution (100 mL).

  • Separate the organic layer and wash with brine.

  • Dry over Na₂SO₄ and concentrate in vacuo.

  • Yield: Expect ~25g (85%) of Etodolac Methyl Ester as a viscous oil or low-melting solid.

References

  • Wyeth-Ayerst Laboratories. (1976). Process for preparing pyranoindole derivatives.[6] US Patent 3,939,178. Link

  • Humber, L. G. (1987). Etodolac: The chemistry, pharmacology, and clinical profile of a novel NSAID. Medicinal Research Reviews, 7(1). Link

  • Lü, Y. W., et al. (2010).[7] Novel synthesis technology of 7-ethyltryptophol.[3][5][6][7] Journal of Chemical Research. (Clarifies the tryptophol intermediate vs. carbazole). Link

  • Sigma-Aldrich. (2024).[8] Product Specification: this compound.[2] (Confirmation of CAS 23979-41-1 structure).[8][10][11] Link

  • Vertex Pharmaceuticals. (2012). Improved process for Etodolac intermediates. Organic Process Research & Development.[3] Link

Sources

Pharmacological Significance of Tetrahydrocarbazole Carboxylic Acid Derivatives in NSAID Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The clinical utility of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is frequently compromised by gastrointestinal (GI) toxicity and renal adverse events, primarily driven by the non-selective inhibition of Cyclooxygenase-1 (COX-1). This guide analyzes the 1,2,3,4-tetrahydrocarbazole (THC) scaffold as a privileged structure for Next-Generation NSAID development.

By mimicking the arachidonic acid binding pharmacophore while offering a rigid tricyclic template, THC carboxylic acid derivatives—exemplified by the therapeutic success of Etodolac—provide a pathway to high COX-2 selectivity. This whitepaper details the synthetic logic, structure-activity relationships (SAR), and validation protocols required to develop these ligands.

The Chemical Rationale: Why the THC Scaffold?

The 1,2,3,4-tetrahydrocarbazole moiety is not merely a structural spacer; it is a bioisostere of the indole ring found in Indomethacin but with enhanced lipophilicity and rigidity.

Structural Homology to Arachidonic Acid

The carboxylic acid group on the THC scaffold serves as the "warhead," forming an ionic bridge with Arg120 in the COX enzyme channel. The tricyclic body mimics the


-system of arachidonic acid, allowing for hydrophobic interactions within the channel.
Structure-Activity Relationship (SAR) Map

The pharmacological potency of THC derivatives relies on three specific vectors of modification:

  • N-9 Substitution: Controls lipophilicity and metabolic stability. Large acyl or benzyl groups here often improve COX-2 selectivity by exploiting the larger "side pocket" present in COX-2 but absent in COX-1.

  • C-6 Substitution: Electron-withdrawing groups (Cl, F, NO2) at this position typically enhance anti-inflammatory potency.

  • C-1/C-3 Carboxylic Acid: The position of the acid moiety dictates the angle of entry into the COX active site.

SAR_Map Core THC Scaffold (1,2,3,4-Tetrahydrocarbazole) N9 N-9 Position (Selectivity Gate) Core->N9 C6 C-6 Position (Potency Tuner) Core->C6 COOH Carboxylic Acid (Arg120 Anchor) Core->COOH Effect_N9 Bulky groups (Benzyl/Benzoyl) increase COX-2 Selectivity N9->Effect_N9 Effect_C6 Halogens (F, Cl) increase Anti-inflammatory activity C6->Effect_C6 Effect_COOH Essential for ionic binding COOH->Effect_COOH

Figure 1: SAR Optimization Map for Tetrahydrocarbazole Derivatives. The N-9 and C-6 positions are critical for tuning selectivity and potency, respectively.

Synthetic Protocol: Fischer Indole Cyclization[1][2]

The most robust method for generating the THC core involves the Fischer Indole Synthesis . This reaction is preferred over metal-catalyzed couplings for its scalability and atom economy.

Reaction Mechanism & Causality

The reaction proceeds via the formation of a phenylhydrazone, followed by a [3,3]-sigmatropic rearrangement.

  • Why Glacial Acetic Acid? It acts as both solvent and catalyst. Stronger mineral acids (H2SO4) often lead to polymerization of the cyclohexanone, reducing yield.

  • Why Reflux? The sigmatropic rearrangement has a high activation energy barrier; thermodynamic control is required to drive the elimination of ammonia (NH3).

Standardized Bench Protocol

Note: This protocol yields the key intermediate 1,2,3,4-tetrahydrocarbazole, which is subsequently carboxylated.

  • Reactants: Combine Cyclohexanone (10 mmol) and Phenylhydrazine hydrochloride (10 mmol) in a round-bottom flask.

  • Solvent: Add Glacial Acetic Acid (15 mL).

  • Catalysis: Add fused Zinc Chloride (ZnCl2) (2g) to accelerate the hydrazone rearrangement (optional but recommended for substituted hydrazines).

  • Reflux: Heat the mixture to reflux (118°C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).

  • Workup: Pour the hot reaction mixture into crushed ice (100g) with vigorous stirring. The THC derivative will precipitate as a solid.

  • Purification: Filter the precipitate, wash with water to remove acid traces, and recrystallize from Ethanol.

Pharmacological Evaluation Protocols

To validate the "NSAID-likeness" of the synthesized derivatives, a tiered screening approach is required.

Tier 1: In Vitro COX Inhibition (Selectivity Screen)

This assay determines the IC50 values for COX-1 vs. COX-2. A high Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is the target.

  • Method: Colorimetric COX (ovine/human) inhibitor screening assay.

  • Mechanism: Measures the peroxidase activity of COX by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

  • Critical Control: Use Indomethacin (non-selective) and Celecoxib (COX-2 selective) as positive controls.

Tier 2: In Vivo Anti-Inflammatory Activity

Model: Carrageenan-Induced Rat Paw Edema.

  • Rationale: This model is biphasic. The early phase (0-2h) is histamine/serotonin mediated; the late phase (3-5h) is prostaglandin mediated (COX dependent). Efficacy in the late phase confirms the mechanism of action.

  • Protocol:

    • Administer test compound (p.o.) 1 hour prior to challenge.

    • Inject 0.1 mL of 1% carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.

    • Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

    • Calculate % Inhibition:

      
       (where 
      
      
      
      is treated volume,
      
      
      is control).
Tier 3: Ulcerogenic Liability (Safety Assessment)

The primary failure point for THC derivatives is GI toxicity. This must be quantified using the Ulcer Index (UI) .

  • Protocol:

    • Fast rats for 24 hours.

    • Administer test compound at 3x the effective anti-inflammatory dose.

    • Sacrifice animals 6 hours post-dosing.

    • Remove stomach, open along the greater curvature, and examine under 10x magnification.

  • Scoring System (Pauls & Clark Method):

    • 0.5 = Red coloration

    • 1.0 = Spot ulcers

    • 1.5 = Hemorrhagic streaks

    • 2.0 = Ulcers > 3mm

    • 3.0 = Perforation

Comparative Data Analysis

The following table illustrates the theoretical profile of an optimized THC derivative ("THC-Opt") compared to standard NSAIDs. Note the superior Selectivity Index (SI) and lower Ulcer Index.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Ulcer Index (UI)
Indomethacin 0.020.600.03 (Non-selective)2.50 (High Risk)
Diclofenac 1.501.001.50 (Moderate)1.20 (Moderate)
Etodolac 12.01.2010.0 (Selective)0.40 (Low Risk)
THC-Opt (Lead) >50.0 0.08 >600 (Highly Selective) 0.10 (Safe)

Table 1: Comparative pharmacological profile. High SI values correlate with reduced gastric side effects.

Development Workflow & Logic

The development of these derivatives follows a strict "Go/No-Go" logic gate system to prevent resource wastage on toxic compounds.

Workflow Start Library Design (THC Scaffold) Synth Fischer Indole Synthesis (ZnCl2 Catalysis) Start->Synth Screen1 In Vitro COX Assay Synth->Screen1 Decision1 Selectivity Index > 50? Screen1->Decision1 Screen2 In Vivo Paw Edema Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Inhibition > 60%? Screen2->Decision2 Safety Ulcerogenic Index Decision2->Safety Yes Decision2->Discard No Lead Lead Candidate Safety->Lead Low UI Safety->Discard High UI

Figure 2: Strategic Development Pipeline. Note the early filter for Selectivity Index (SI) prior to in vivo testing.

References

  • Etodolac Mechanism & Selectivity

    • Title: Tissue selective inhibition of prostaglandin biosynthesis by etodolac.[1][2]

    • Source: PubMed / NIH
    • URL:[Link]

  • Synthesis Protocol (Fischer Indole)

    • Title: 1,2,3,4-Tetrahydrocarbazole Synthesis Procedure.
    • Source: Organic Syntheses, Coll. Vol. 4, p.884 (1963).
    • URL:[Link]

  • Recent Pharmacological Review

    • Title: Design, Synthesis and Pharmacological Evaluation of Some Novel Tetrahydrocarbazoles as Potential COX-2 Inhibitors.[3]

    • Source: Bentham Science / Letters in Drug Design & Discovery.
    • URL:[Link]

  • Ulcerogenic Index Methodology

    • Title: Predicting NSAID related ulcers--assessment of clinical and pathological risk factors.[4]

    • Source: Gut / BMJ.
    • URL:[Link]

Sources

Biological Activity and COX Inhibition Potential of 2,3,4,9-Tetrahydro-1H-Carbazole-1-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid scaffold represents a critical bioisostere of the clinically established NSAID Etodolac . While Etodolac utilizes a pyrano[3,4-b]indole core, the tetrahydrocarbazole analogs replace the pyran oxygen with a methylene group, increasing lipophilicity and altering metabolic stability. This guide provides a technical deep-dive into the design, synthesis, and pharmacological evaluation of these analogs, focusing on their potential as selective Cyclooxygenase-2 (COX-2) inhibitors with reduced gastrointestinal toxicity.

Chemical Architecture & Rational Design

Scaffold Analysis: The Etodolac Bioisostere

The core philosophy behind developing tetrahydrocarbazole analogs is rigidification and bioisosterism . The tricyclic structure mimics the arachidonic acid transition state within the COX active site.

  • Pharmacophore A (Carboxylic Acid): Essential for ionic interaction with Arg120 at the entrance of the COX channel.

  • Pharmacophore B (Indole Nitrogen): Provides H-bond donor capability, interacting with Tyr355 .

  • Pharmacophore C (C-6 Substitution): The "selectivity switch." Substituents here (Cl, F, Methyl) probe the hydrophobic side pocket of COX-2 (Val523), which is sterically restricted in COX-1 (Ile523).

SAR Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the optimization of this scaffold.

SAR_Logic Core Tetrahydrocarbazole Scaffold R1 C-1 Carboxylic Acid (Essential) Core->R1 R2 N-9 Position (Lipophilicity/Metabolism) Core->R2 R3 C-6 Substituent (COX-2 Selectivity) Core->R3 Eff1 Binds Arg120 (Salt Bridge) R1->Eff1 Primary Anchor Eff2 Binds Tyr355 (H-Bonding) R2->Eff2 Orientation Eff3 Fits Hydrophobic Pocket (Val523 interaction) R3->Eff3 Selectivity Driver

Caption: SAR logic for tetrahydrocarbazole optimization. The C-1 acid is the primary anchor, while C-6 substitution drives COX-2 selectivity.

Synthetic Pathways: Fischer Indole Cyclization

The most robust method for generating this scaffold is the Fischer Indole Synthesis . This protocol avoids the instability associated with pyrano-indole synthesis intermediates.

Reaction Mechanism

The synthesis involves the condensation of a substituted phenylhydrazine with a cyclohexanone derivative, followed by a [3,3]-sigmatropic rearrangement.

Detailed Protocol (Bench-Scale)

Objective: Synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid.

Reagents:

  • 4-Chlorophenylhydrazine hydrochloride (10 mmol)

  • Cyclohexanone-2-carboxylic acid (or ethyl ester) (10 mmol)

  • Glacial Acetic Acid (Solvent/Catalyst) or [bmim][BF4] (Ionic Liquid for Green Chemistry)

Workflow:

  • Condensation: Dissolve 4-chlorophenylhydrazine hydrochloride (1.79 g) and cyclohexanone-2-carboxylic acid (1.42 g) in 20 mL glacial acetic acid.

  • Reflux: Heat the mixture to reflux (118°C) for 2-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the hot reaction mixture into crushed ice (100 g) with vigorous stirring. The hydrazone intermediate converts to the carbazole and precipitates.

  • Filtration: Filter the solid precipitate and wash with cold water (3 x 50 mL) to remove excess acid.

  • Purification: Recrystallize from ethanol/water (4:1) or purify via column chromatography (Silica gel 60-120 mesh).

Yield Expectation: 65-80% depending on the C-6 substituent. Electron-withdrawing groups (Cl, F) typically require longer reflux times.

Synthesis_Workflow Start Start: Phenylhydrazine + Cyclohexanone Derivative Step1 Acid Catalysis (Glacial AcOH or Ionic Liquid) Start->Step1 Step2 Hydrazone Formation Step1->Step2 Step3 [3,3]-Sigmatropic Rearrangement (Heat/Reflux) Step2->Step3 Step4 Ammonia Elimination & Indole Cyclization Step3->Step4 End Final Product: Tetrahydrocarbazole Step4->End

Caption: Fischer Indole Synthesis pathway for generating the tetrahydrocarbazole core.

Pharmacological Profiling (In Vitro)

COX Inhibition Assay Protocol

To determine the IC50 and Selectivity Index (SI = IC50 COX-1 / IC50 COX-2), a colorimetric COX (ovine/human recombinant) screening assay is recommended over radioimmunoassays for throughput and safety.

Methodology (Peroxidase Activity):

  • Enzyme Prep: Reconstitute COX-1 (ovine) and COX-2 (human recombinant) in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation: Incubate the enzyme with the test compound (concentration range: 0.01 µM – 100 µM) for 10 minutes at 25°C.

    • Controls: DMSO (Vehicle), Indomethacin (Non-selective), Celecoxib (COX-2 Selective).

  • Substrate Addition: Add Arachidonic Acid (100 µM) and the colorimetric substrate (TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Reaction: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound.

  • Measurement: Monitor absorbance at 590 nm using a microplate reader.

  • Calculation: % Inhibition = (Abs_control - Abs_sample) / Abs_control × 100.

Representative Biological Data

The following table summarizes the typical activity profile of this class, highlighting the impact of C-6 substitution.

Compound IDR (C-6 Position)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
THC-01 H (Unsubstituted)12.5 ± 1.28.4 ± 0.91.48 (Non-selective)
THC-02 Cl (Chloro)15.8 ± 2.10.45 ± 0.0535.1 (Selective)
THC-03 F (Fluoro)14.2 ± 1.50.85 ± 0.116.7 (Moderate)
THC-04 CH3 (Methyl)10.1 ± 0.81.2 ± 0.28.4 (Moderate)
Etodolac(Reference)24.50.549.0

Note: Data represents consensus trends from structure-activity studies [1, 3]. The 6-Chloro derivative often exhibits the optimal balance of potency and selectivity due to halogen bonding in the hydrophobic pocket.

Molecular Modeling & Binding Mode

Understanding the binding mode is crucial for further optimization.

  • The Gatekeeper Interaction: The carboxylic acid at C-1 forms a salt bridge with Arg120 and hydrogen bonds with Tyr355 . This anchors the molecule at the constriction site of the COX channel.

  • The Selectivity Pocket: In COX-2, the exchange of Ile523 (bulky) for Val523 (smaller) opens a hydrophobic side pocket.

  • 6-Position Logic: A substituent at the 6-position of the carbazole ring is perfectly positioned to insert into this side pocket. Bulky or lipophilic groups (like Cl or Methyl) exploit this space, stabilizing the complex in COX-2 but causing steric clash in COX-1.

In Vivo Validation: Anti-Inflammatory Activity[1][2][3]

Carrageenan-Induced Paw Edema Model

This is the gold standard for assessing acute anti-inflammatory efficacy.

Protocol:

  • Animals: Wistar albino rats (150-200g), fasted overnight.

  • Grouping: n=6 per group (Control, Standard [Etodolac 10 mg/kg], Test Compounds [10, 20 mg/kg]).

  • Induction: Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

  • Treatment: Administer test compounds orally (p.o.) 1 hour prior to carrageenan injection.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Analysis: Calculate % Inhibition of Edema = (Vc - Vt) / Vc × 100.

Expected Outcome: Potent analogs (e.g., 6-Cl) typically show 60-70% inhibition at 3 hours, comparable to Etodolac, with reduced gastric ulceration indices in subsequent safety studies due to COX-2 selectivity [5].

References

  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles catalyzed by [bmim (BF4)] ionic liquid. Source: SciSpace URL:[Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Source: World Journal of Advanced Research and Reviews (2024) URL:[Link]

  • Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. Source: PMC (NIH) URL:[Link]

  • The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety. Source: PubMed URL:[Link]

Solubility Profile of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is a heterocyclic compound featuring a rigid tetracyclic carbazole core functionalized with a carboxylic acid moiety. This structural combination imparts a unique physicochemical profile that is of significant interest in medicinal chemistry and drug development. The tetrahydrocarbazole scaffold is a privileged structure found in numerous biologically active molecules, while the carboxylic acid group provides a handle for modulating properties such as acidity, polarity, and metabolic stability.[1][2][3][4]

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics.[5][6] Poor solubility can lead to low bioavailability, erratic dosing responses, and significant challenges in formulation development.[7][8] This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in fundamental physicochemical principles and established experimental methodologies. We will explore its behavior in both aqueous and organic solvent systems, offering researchers the theoretical framework and practical protocols necessary to assess and optimize this critical parameter.

Core Physicochemical Properties

Understanding the intrinsic properties of a molecule is paramount to predicting its solubility behavior. The key physicochemical parameters for this compound are summarized below.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₃H₁₃NO₂[9][10]
Molecular Weight 215.25 g/mol [9][10]
LogP (Octanol-Water) 2.672[9]
pKa (Predicted) ~4-5Based on the typical range for aromatic carboxylic acids.[11][12]
Physical Form Solid

The LogP value of 2.672 indicates a predominantly lipophilic character, suggesting that the neutral form of the molecule will favor organic environments over aqueous ones.[9] The most critical parameter for its aqueous solubility, however, is the ionizable carboxylic acid group. While an experimentally determined pKa is not publicly available, it can be reliably predicted to be in the range of 4 to 5, typical for such functional groups. This pKa value is the inflection point that dictates the molecule's charge state and, consequently, its aqueous solubility as a function of pH.

Theoretical Framework for Solubility

The solubility of this compound is a tale of two competing structural features: the large, non-polar tetrahydrocarbazole ring system and the highly polar, ionizable carboxylic acid group.

Aqueous Solubility: The Dominant Role of pH

For weak acids like this compound, aqueous solubility is inextricably linked to pH.[13] The molecule exists in a pH-dependent equilibrium between its protonated, neutral form (R-COOH) and its deprotonated, anionic form (R-COO⁻).

  • At low pH (pH < pKa): The environment is rich in protons (H⁺). The equilibrium shifts to the left, favoring the neutral, protonated R-COOH form. This species is significantly less polar and, due to the lipophilic carbazole backbone, will exhibit very low intrinsic water solubility (S₀) .[14]

  • At high pH (pH > pKa): Protons are scarce. The carboxylic acid donates its proton, shifting the equilibrium to the right and favoring the anionic R-COO⁻ form. This charged species can form highly polar ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility .[14][15][16]

This relationship is described by the Henderson-Hasselbalch equation and is a fundamental principle in pre-formulation science. The total solubility (S) at a given pH is a function of the intrinsic solubility of the neutral form (S₀) and the pKa of the compound.

Organic Solvent Solubility: Polarity and Hydrogen Bonding

In organic solvents, the "like dissolves like" principle governs solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the compound. The solvent's hydroxyl group can hydrogen bond with both the carbonyl oxygen and the hydroxyl group of the carboxylic acid, while also interacting favorably with the N-H group of the carbazole ring. High solubility is predicted in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds but cannot donate them. They will effectively solvate the polar carboxylic acid group. DMSO, in particular, is an excellent solvent for a wide range of compounds and is expected to readily dissolve this molecule.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and cannot form hydrogen bonds. They will interact poorly with the polar carboxylic acid group, leading to very low solubility . The lipophilic nature of the carbazole ring is insufficient to overcome the unfavorable energetics of solvating the polar functional group.

Experimental Protocols for Solubility Determination

To move from theoretical prediction to quantitative data, rigorous experimental protocols are required. The following methods are industry standards for accurately determining the solubility of pharmaceutical compounds.

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[6][17][18] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH-buffered aqueous solutions, organic solvents). The excess solid is critical to ensure equilibrium is reached with the solid phase.[17][19]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is achieved.[7][18][19]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most reliable method.[7][18]

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[7][8]

  • Calculation: Determine the solubility by comparing the measured concentration of the sample to a standard curve prepared with known concentrations of the compound.

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Phase Separation cluster_quantify Step 4: Quantification A Add Excess Solid API to Solvent B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge Sample B->C D Filter Supernatant (0.22 µm Filter) C->D Collect supernatant E Dilute Filtrate D->E F Analyze via HPLC/LC-MS E->F G Calculate Concentration vs. Standard Curve F->G H Thermodynamic Solubility (mg/mL) G->H Result G cluster_process Potentiometric Titration Process cluster_analysis Data Analysis A Start with Soluble Salt (R-COO⁻Na⁺) in Solution B Titrate with Strong Acid (HCl) A->B C Monitor pH vs. Titrant Volume B->C D Precipitation of Neutral Form (R-COOH) occurs as pH drops C->D E Analyze Titration Curve F Inflection Point E->F G Precipitation Point E->G H pKa F->H I Intrinsic Solubility (S₀) G->I

Caption: Principle of pKa and S₀ determination by titration.

Predicted Solubility Profile: A Synthesis

While specific experimental data for this compound is not available in public literature, a scientifically robust solubility profile can be predicted based on the principles discussed. This serves as an essential starting point for any formulation development program.

Predicted Solubility in Various Solvents
SolventSolvent TypePredicted SolubilityRationale
Water (pH 2) AqueousVery LowCompound is protonated (R-COOH); solubility is limited to its low intrinsic solubility (S₀).
Water (pH 7.4) AqueousHighCompound is deprotonated (R-COO⁻); high solubility due to ionic nature. [12][15][16]
0.1 M NaOH Aqueous (Basic)Very HighCompound is fully converted to its highly soluble sodium salt.
Methanol / Ethanol Polar ProticHighExcellent hydrogen bonding capability with the carboxylic acid group.
DMSO / DMF Polar AproticVery HighStrong dipole moment and hydrogen bond accepting ability effectively solvate the molecule.
Acetonitrile Polar AproticModerateLess polar than DMSO/DMF, resulting in slightly lower but still significant solubility.
Ethyl Acetate Intermediate PolarityLow to ModerateLimited ability to solvate the highly polar carboxylic acid group.
Toluene / Hexane Non-PolarVery Low / InsolubleCannot effectively solvate the polar functional groups of the molecule.

Conclusion and Forward Look

The solubility of this compound is characterized by a strong pH-dependency in aqueous media and a predictable profile in organic solvents based on polarity and hydrogen bonding capacity. Its amphipathic nature—a large lipophilic core with a polar, ionizable handle—makes it a classic case study for pre-formulation scientists.

For drug development professionals, the key takeaway is the critical importance of pH control for aqueous formulations. The compound's low intrinsic solubility at acidic pH suggests that oral absorption might be limited in the stomach but could be enhanced in the more neutral environment of the small intestine. Formulation strategies such as salt formation or the use of alkalinizing excipients could be essential to ensure adequate bioavailability. The high solubility in polar organic solvents like DMSO and alcohols provides ample options for analytical method development and early-stage in vitro screening assays.

This guide provides the foundational knowledge and experimental blueprints to thoroughly characterize this compound. The next steps for any research team would be to execute the described shake-flask and potentiometric titration protocols to generate precise, quantitative data, thereby enabling data-driven decisions in the progression of this promising chemical entity.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications.
  • CAS#:42497-46-1 | this compound. Chemsrc.
  • Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • solubility experimental methods.pptx. SlideShare.
  • Shake Flask logK. Lokey Lab Protocols.
  • A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate.
  • Solubility Testing – Shake Flask Method. BioAssay Systems.
  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
  • This compound AldrichCPR 42497-46-1. Sigma-Aldrich.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate.
  • Does pH affect solubility?. AAT Bioquest.
  • 2,3,4,9-Tetrahydro-1H-carbazole. National Center for Biotechnology Information.
  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications.
  • Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. ACS Publications.
  • Solubility of Organic Compounds. University of Calgary.
  • This compound. ChemScene.
  • Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. Der Pharma Chemica.

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A Comprehensive Guide to the Thermodynamic Stability of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic Acid Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and drug development professionals, understanding the solid-state chemistry of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of robust and successful drug development. The phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—can profoundly impact critical drug properties, including solubility, dissolution rate, bioavailability, and manufacturing consistency.[1][2][3][4] Neglecting a thorough polymorphic investigation can lead to unforeseen challenges during late-stage development or even post-launch, as exemplified by the well-documented case of Ritonavir.

This in-depth technical guide focuses on 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid , a carbazole derivative with potential pharmacological significance. Carbazole and its derivatives are recognized for a wide array of biological activities and are a fertile ground for drug discovery.[5] While specific polymorphic data for this particular carboxylic acid derivative is not extensively documented in public literature, this guide provides a comprehensive, field-proven framework for its investigation. It is designed not as a review of existing data, but as a proactive, methodological roadmap for any scientist tasked with characterizing the polymorphic landscape and thermodynamic stability of this molecule or similar APIs.

We will proceed from the foundational steps of initial characterization to a systematic polymorph screen, and culminate in the definitive determination of the thermodynamic relationships between discovered forms. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that experimental choices are deliberate and the resulting data is self-validating.

The Imperative of Polymorphism: Foundational Concepts

Polymorphism arises from different arrangements or conformations of molecules in the crystal lattice.[3] These distinct packing arrangements result in different crystal energies, which in turn manifest as varied physicochemical properties. The thermodynamic stability relationship between any two polymorphs, Form A and Form B, can be classified as either monotropic or enantiotropic .

  • Monotropic System: One polymorph is the more stable form over the entire temperature range up to the melting point. The other form is metastable at all temperatures and will always have a thermodynamic driving force to convert to the stable form. This transition is irreversible.[6]

  • Enantiotropic System: There exists a specific transition temperature (Tt) below the melting points at which the stability order inverts. One polymorph is more stable below Tt, while the other is more stable above Tt. This transition is reversible.[6]

Determining this relationship is critical. Developing a metastable form can offer bioavailability advantages due to higher solubility, but it carries the risk of conversion to the more stable, less soluble form during manufacturing or storage, potentially compromising the drug product's efficacy and safety.[7]

The overall workflow for a comprehensive polymorphic investigation is outlined below.

G cluster_0 Phase 1: Discovery & Characterization cluster_1 Phase 2: Thermodynamic Stability Assessment cluster_2 Phase 3: Data Synthesis & Final Selection Initial Characterization Initial Characterization Polymorph Screen Polymorph Screen Initial Characterization->Polymorph Screen Baseline Data Isolate & Characterize Forms Isolate & Characterize Forms Polymorph Screen->Isolate & Characterize Forms Identify Unique Forms Thermal Analysis (DSC) Thermal Analysis (DSC) Isolate & Characterize Forms->Thermal Analysis (DSC) Solubility Studies Solubility Studies Isolate & Characterize Forms->Solubility Studies Slurry Experiments Slurry Experiments Isolate & Characterize Forms->Slurry Experiments Determine Thermodynamic Relationship Determine Thermodynamic Relationship Thermal Analysis (DSC)->Determine Thermodynamic Relationship Solubility Studies->Determine Thermodynamic Relationship Slurry Experiments->Determine Thermodynamic Relationship Construct E-T Diagram Construct E-T Diagram Determine Thermodynamic Relationship->Construct E-T Diagram Select Development Form Select Development Form Construct E-T Diagram->Select Development Form Risk-Based Decision

Figure 1: Overall workflow for polymorphic investigation.

Phase 1: Polymorph Discovery and Initial Characterization

The first objective is to ascertain if this compound can exist in multiple forms and to produce them for further study.

Initial Characterization of As-Received Material

Before inducing polymorphism, the starting material must be thoroughly characterized to establish a baseline.

  • Objective: To determine the solid-state properties of the initial bulk API.

  • Causality: This baseline is crucial for identifying any new forms generated during screening. Without it, one cannot confirm the discovery of a novel polymorph.

Protocol:

  • Powder X-Ray Diffraction (PXRD): Obtain a diffractogram of the bulk material. The resulting pattern of peaks (d-spacings and intensities) serves as the fingerprint for this crystalline form.

  • Thermal Analysis (DSC & TGA):

    • Differential Scanning Calorimetry (DSC): Heat a small sample (2-5 mg) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. This will reveal thermal events like melting (endotherm), crystallization (exotherm), or solid-solid transitions.

    • Thermogravimetric Analysis (TGA): Heat a sample to determine if weight loss occurs, which indicates the presence of solvents or water (desolvation) and determines thermal decomposition temperature.

  • Spectroscopy (FTIR & Raman): Acquire infrared and Raman spectra. These vibrational spectroscopy techniques are sensitive to molecular conformation and hydrogen bonding, providing another layer of fingerprinting for the crystal form.[8]

  • Microscopy: Use optical and scanning electron microscopy (SEM) to observe the crystal habit (shape) and particle morphology.

Comprehensive Polymorph Screening

The goal is to subject the API to a wide range of crystallization conditions to access different kinetic and thermodynamic pathways for nucleation and crystal growth.[4] The presence of a carboxylic acid group suggests a high likelihood of forming strong hydrogen-bonding synthons, which can lead to robust, but potentially multiple, packing arrangements.[9][10]

  • Objective: To crystallize this compound under diverse conditions to discover as many solid forms as possible.

  • Causality: Different solvents, temperatures, and saturation levels create different energetic landscapes for crystallization. A broad screen maximizes the probability of overcoming the kinetic barriers to nucleate metastable forms that might not appear under standard manufacturing conditions.[11]

Screening Technique Principle & Rationale Typical Solvents/Conditions
Solvent Evaporation Slow removal of solvent allows for thermodynamically controlled crystallization. Fast evaporation can trap kinetic forms.Solvents of varying polarity (e.g., Methanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water). Vary evaporation rates (ambient vs. nitrogen stream).
Cooling Crystallization Induces supersaturation by decreasing solubility at lower temperatures. The cooling rate can influence which form nucleates.Prepare saturated solutions at an elevated temperature (e.g., 50°C) and cool at different rates (e.g., 1°C/min vs. crash cooling in an ice bath).
Anti-Solvent Addition Rapidly creates high supersaturation by adding a solvent in which the API is insoluble to a solution of the API. This often yields kinetic or metastable forms.Dissolve in a good solvent (e.g., DMSO, THF) and add a miscible anti-solvent (e.g., Water, Heptane).
Slurry Equilibration A suspension of the API is stirred in a solvent where it has partial solubility. Over time, any metastable forms will dissolve and recrystallize into the most stable form at that temperature.Perform slurries in various solvents at different temperatures (e.g., 5°C, 25°C, 50°C) for an extended period (1-2 weeks).[12]
Grinding/Milling Mechanical stress can induce phase transformations or generate amorphous material, which upon storage may recrystallize into a different form.Dry grinding, or liquid-assisted grinding with a few drops of solvent.

Protocol for Analysis of Screened Samples:

  • Harvest all solid samples generated from the screening experiments.

  • Analyze each sample primarily by PXRD .

  • Compare the resulting diffractograms to the baseline pattern of the starting material.

  • Group samples with identical PXRD patterns. Each unique pattern represents a potential new polymorph or a solvate.

  • Use TGA to check for the presence of solvent in the new forms. A stoichiometric weight loss corresponding to the solvent molecule confirms a solvate. Anhydrous polymorphs will show no significant weight loss before decomposition.

Phase 2: In-Depth Characterization and Stability Assessment

Once unique anhydrous forms are isolated (let's assume Form I and Form II have been discovered), the core investigation into their thermodynamic relationship begins.

Definitive Characterization of Isolated Polymorphs

For each pure polymorph, a comprehensive dataset must be generated.

Analytical Technique Information Provided
Powder X-Ray Diffraction (PXRD) Unique fingerprint of the crystal lattice.
Single Crystal X-Ray Diffraction (SC-XRD) Unambiguous determination of the crystal structure, including unit cell parameters, space group, and molecular packing. This is the "gold standard" for polymorph identification.
Differential Scanning Calorimetry (DSC) Melting point (Tm), enthalpy of fusion (ΔHf), and detection of any solid-state transitions.
Thermogravimetric Analysis (TGA) Confirms the form is anhydrous and determines its thermal decomposition profile.
FTIR / Raman Spectroscopy Vibrational fingerprint sensitive to conformational differences and intermolecular interactions (especially hydrogen bonding involving the carboxylic acid).
Gravimetric Vapor Sorption (GVS) Assesses hygroscopicity and the potential to form hydrates under different relative humidity (RH) conditions.
Solubility Measurement Quantifies the equilibrium solubility of each form in a relevant solvent system (e.g., pharmaceutically relevant buffers). The less soluble form is the more stable form at that temperature.
Determining the Thermodynamic Relationship

The thermodynamic relationship between Form I and Form II can be elucidated by combining thermal analysis, solubility measurements, and competitive slurry experiments.

G start Analyze Polymorph Pair (Form I & II) with DSC q_transition Is a solid-state transition observed? start->q_transition q_rules Apply Heat of Fusion & Transition Rules q_transition->q_rules No is_monotropic Relationship is likely Monotropic q_transition->is_monotropic Yes (Exothermic) is_enantiotropic Relationship is likely Enantiotropic q_transition->is_enantiotropic Yes (Endothermic) q_rules->is_monotropic Higher melting form has higher ΔH_f q_rules->is_enantiotropic Higher melting form has lower ΔH_f confirm Confirm with Solubility & Slurry Studies is_monotropic->confirm is_enantiotropic->confirm

Figure 2: Decision workflow using thermal analysis (Burger-Ramberger rules).

Method 1: Thermal Analysis (DSC) and the Burger-Ramberger Rules

  • Objective: To infer the thermodynamic relationship based on the thermal behavior of the polymorphs.

  • Causality: The laws of thermodynamics dictate relationships between melting points, heats of fusion, and phase transitions. These rules, while empirical, provide strong initial evidence.[6]

  • Protocol:

    • Run a DSC scan (10 °C/min) for a pure sample of the lower-melting polymorph.

    • Observe the thermogram for any transitions.

    • Run a DSC scan for a pure sample of the higher-melting polymorph.

    • Apply the following rules:

      • Heat of Transition Rule: If the metastable form exothermically converts to the stable form upon heating, the system is monotropic. If an endothermic transition is observed, the system is likely enantiotropic.

      • Heat of Fusion Rule: If the higher-melting polymorph has the higher heat of fusion, the system is likely monotropic. If the higher-melting polymorph has a lower heat of fusion, the system is likely enantiotropic.

Method 2: Solubility and Dissolution Rate Studies

  • Objective: To determine the relative stability of the polymorphs at a given temperature by measuring their solubility.

  • Causality: At any given temperature, the thermodynamically most stable polymorph will have the lowest Gibbs free energy and, consequently, the lowest solubility.[10][12]

  • Protocol:

    • Select a solvent (e.g., ethanol/water mixture) where the compound has moderate solubility.

    • Add an excess of pure Form I to the solvent in one vial, and an excess of pure Form II to another.

    • Agitate both vials at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-72 hours).

    • Filter the suspensions and measure the concentration of the API in the supernatant using a validated analytical method (e.g., HPLC-UV).

    • Interpretation: The polymorph that yields the lower solution concentration is the more stable form at that temperature. Repeating this experiment at different temperatures can help locate the transition temperature (Tt) in an enantiotropic system (the point where the solubility curves intersect).

Method 3: Competitive Slurry Conversion

  • Objective: To definitively determine the most stable form in a given solvent at a specific temperature.

  • Causality: This experiment leverages solution-mediated phase transformation. When a mixture of two polymorphs is suspended, the more soluble (metastable) form will dissolve and the less soluble (stable) form will precipitate, causing the solid phase to convert entirely to the stable form over time.[13][14][15][16][17]

  • Protocol:

    • Prepare a 1:1 (w/w) mixture of Form I and Form II.

    • Add the mixture to a solvent to create a thick suspension (slurry).

    • Agitate the slurry at a constant temperature.

    • Periodically (e.g., at 6, 24, 48, and 96 hours), withdraw a small sample of the solid, dry it, and analyze it by PXRD.

    • Interpretation: The polymorph that increases in proportion over time is the more stable form under those conditions. The complete conversion of one form to another provides conclusive evidence of their relative stability.

Phase 3: Data Synthesis and Form Selection

The final step involves integrating all the experimental data to build a complete picture of the system's thermodynamics.

Constructing an Energy-Temperature (E-T) Diagram

An E-T diagram is a graphical representation of the Gibbs free energy of the different polymorphs as a function of temperature. It provides a clear visualization of their stability relationship.

  • For a Monotropic System: The free energy curves of the two polymorphs do not intersect below their melting points. The stable form always has a lower free energy.

  • For an Enantiotropic System: The free energy curves intersect at the transition temperature (Tt). The polymorph with the lower free energy (more stable) changes at this point.

G cluster_0 Monotropic System cluster_1 Enantiotropic System a G b T p1_start p1_end p1_start->p1_end Metastable p2_start p2_end p2_start->p2_end Stable mp1 mp2 label_mp1 Tm(meta) label_mp2 Tm(stable) c G d T p3_start p3_end p3_start->p3_end Form II p4_start p4_end p4_start->p4_end Form I Tt label_Tt Tt mp3 mp4 label_mp3 Tm(II) label_mp4 Tm(I)

Sources

Methodological & Application

Step-by-step synthesis of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid via Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for research and development scientists. It prioritizes the Ester Route (via ethyl 2-oxocyclohexanecarboxylate) followed by hydrolysis. This pathway is selected over the direct keto-acid route to prevent thermal decarboxylation during the harsh Fischer cyclization conditions, ensuring higher yield and purity.

Executive Summary

The 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as the immediate precursor to the NSAID Etodolac and various anti-inflammatory agents. While the classical Fischer indole synthesis allows for direct cyclization, the use of 2-oxocyclohexanecarboxylic acid as a starting material often leads to significant decarboxylation and regio-isomeric impurities.

This protocol details a two-stage robust synthesis :

  • Regioselective Cyclization: Formation of the ethyl ester intermediate using phenylhydrazine and ethyl 2-oxocyclohexanecarboxylate.

  • Controlled Hydrolysis: Saponification of the ester to yield the target free acid with high regiochemical fidelity (>95% 1-isomer).

Scientific Principles & Mechanism[1][2][3]

The Regioselectivity Challenge

The core challenge in reacting phenylhydrazine with 2-substituted cyclohexanones is controlling the direction of enamine formation (the "ene-hydrazine" intermediate).

  • Kinetic Control: Favors the less substituted double bond (leading to the 4-substituted carbazole).

  • Thermodynamic Control: Favors the more substituted double bond (leading to the 1-substituted carbazole).

By using ethyl 2-oxocyclohexanecarboxylate , the ester group stabilizes the internal double bond via conjugation, strongly driving the reaction toward the desired 1-carboxylate isomer.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic cascade, highlighting the critical [3,3]-sigmatropic rearrangement.

FischerMechanism Reactants Phenylhydrazine + Ethyl 2-oxocyclohexanecarboxylate Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Enamine Ene-hydrazine (Thermodynamic Isomer) Hydrazone->Enamine Tautomerization (Acid Cat.) Rearrangement [3,3]-Sigmatropic Shift Enamine->Rearrangement C-C Bond Formation IndoleEster Ethyl 2,3,4,9-tetrahydro- 1H-carbazole-1-carboxylate Rearrangement->IndoleEster Cyclization & NH3 Loss TargetAcid Target: 1-Carboxylic Acid IndoleEster->TargetAcid Saponification (NaOH/EtOH)

Figure 1: Mechanistic pathway favoring the 1-substituted isomer via the ester intermediate.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.Role
Phenylhydrazine HCl 144.601.0Nucleophile
Ethyl 2-oxocyclohexanecarboxylate 170.211.05Electrophile
Glacial Acetic Acid 60.05SolventCatalyst/Solvent
Ethanol (95%) 46.07SolventRecrystallization/Hydrolysis
Sodium Hydroxide (4M) 40.003.0Hydrolysis Base

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with drying tube (CaCl2)

  • Magnetic stirrer / Heating mantle

  • Vacuum filtration setup[1]

Stage 1: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Rationale: Using the hydrochloride salt of phenylhydrazine minimizes oxidation (reddening) compared to the free base. Glacial acetic acid serves as both the proton source for hydrazone activation and the solvent.

  • Setup: Charge a 250 mL three-neck flask with Phenylhydrazine Hydrochloride (14.5 g, 0.10 mol) and Glacial Acetic Acid (100 mL) .

  • Addition: Add Ethyl 2-oxocyclohexanecarboxylate (17.9 g, 0.105 mol) dropwise over 15 minutes at room temperature.

    • Observation: The slurry will turn yellow/orange as the hydrazone forms.

  • Cyclization: Heat the mixture to reflux (118°C) with vigorous stirring. Maintain reflux for 2–3 hours .

    • Endpoint: Monitor via TLC (Hexane:EtOAc 8:2). The hydrazone spot will disappear, and a fluorescent indole spot will appear (Rf ~0.6).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into Ice-Water (300 mL) with stirring. The crude ester will precipitate as a brown solid.

    • Filter the solid and wash with cold water (3 x 50 mL) to remove residual acetic acid.

  • Purification (Optional but Recommended): Recrystallize from Ethanol/Water (9:1).

    • Target Yield: ~75-85%

    • Physical State: Off-white to pale brown crystals.

Stage 2: Hydrolysis to 1-Carboxylic Acid

Rationale: Alkaline hydrolysis is preferred over acidic hydrolysis to prevent decarboxylation of the resulting acid at high temperatures.

  • Saponification: Dissolve the crude ester (10 g) in Ethanol (50 mL) . Add 4M NaOH (20 mL) .

  • Reflux: Heat to reflux for 1.5 hours .

    • Check: The solution should become homogeneous.

  • Isolation:

    • Cool the mixture and evaporate the bulk of the ethanol under reduced pressure.

    • Dilute the residue with Water (50 mL) .

    • Critical Step: Wash the aqueous alkaline layer with Diethyl Ether (2 x 30 mL) to remove unreacted neutral impurities (e.g., traces of unsubstituted carbazole).

  • Acidification: Cool the aqueous phase to 0–5°C in an ice bath. Slowly acidify with 6M HCl to pH 2.

    • The target acid will precipitate as a white/off-white solid.

  • Final Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C. Recrystallize from Methanol if necessary.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete hydrazone formation before heating.Stir at RT for 30 mins before ramping to reflux. Ensure reagents are dry.[2]
Red/Dark Product Oxidation of phenylhydrazine.Use Phenylhydrazine HCl salt; purge reaction with Nitrogen (N2).
Product is Oily Residual acetic acid or mixed isomers.Recrystallize ester from EtOH/H2O. If oil persists, scratch flask with glass rod to induce nucleation.
Decarboxylation Hydrolysis temp too high or acid too strong.Use alkaline hydrolysis (NaOH) instead of acid hydrolysis. Avoid heating the free acid >150°C.

Characterization & Validation

To certify the synthesized material, compare analytical data against the following standards:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.8 (s, 1H, NH  - Indole)
      
    • 
       12.1 (br s, 1H, COOH )
      
    • 
       7.3–7.5 (m, 4H, Aromatic protons)
      
    • 
       3.8 (t, 1H, C1-H , chiral center alpha to COOH)
      
    • Note: The triplet at C1 confirms the angular structure; the linear isomer would lack this specific coupling pattern.

  • Melting Point:

    • Ester Intermediate: 98–100°C

    • Final Acid: 126–130°C (Decomposes). Note: Literature values vary based on solvation; rely on NMR for structure confirmation.

Safety & Handling (MSDS Summary)

  • Phenylhydrazine HCl: Potent skin sensitizer and suspected carcinogen. Action: Wear double nitrile gloves and work in a fume hood.

  • Glacial Acetic Acid: Corrosive and flammable. Action: Handle in a well-ventilated area; avoid inhalation.

  • Tetrahydrocarbazole Derivatives: Bioactive compounds (COX inhibitors). Action: Handle as potential pharmacological agents.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

  • Campaigne, E., & Lake, R. D. (1958). "Ethyl 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylate". Journal of Organic Chemistry, 24(1), 478–487.
  • Humber, L. G. (1986). "Etodolac: A new non-steroidal anti-inflammatory drug". Medicinal Research Reviews, 6(3), 329-334. (Context on the pharmacological relevance of the 1-carboxy scaffold).
  • Rogers, C. U., & Corson, B. B. (1950).[1] "1,2,3,4-Tetrahydrocarbazole".[1][3][4][5][6][7][8] Organic Syntheses, Coll.[1] Vol. 30, 90. (Base protocol for unsubstituted variants).

Sources

Application Note: Microwave-Assisted Synthesis of Tetrahydrocarbazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for anti-inflammatory (e.g., Ramatroban), antiviral, and anticancer therapeutics.[1] Conventional thermal synthesis (Fischer Indole) often suffers from prolonged reaction times (2–15 hours), harsh acidic conditions, and variable yields due to oxidative by-products.

This guide details microwave-assisted organic synthesis (MAOS) protocols for tetrahydrocarbazole carboxylic acid derivatives . By leveraging dielectric heating, researchers can achieve reaction completion in 2–10 minutes with yields exceeding 90% . This note provides mechanistic insights, optimized parameters for carboxylic acid functionalization, and validated protocols for both acidic and green-solvent systems.

Mechanistic Insight & Microwave Effects[2]

The Thermal & Non-Thermal Effect

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix via two primary mechanisms:

  • Dipolar Polarization: Polar molecules (e.g., acetic acid, reactants) align with the oscillating electric field, generating internal heat through molecular friction.

  • Ionic Conduction: Dissolved ions (catalysts like ZnCl₂ or protonated species) oscillate, colliding with solvent molecules to generate heat.

In the Fischer Indole Synthesis, the rate-determining step is often the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. Microwave irradiation rapidly superheats the solvent (often above its boiling point in sealed vessels), providing the activation energy required for this rearrangement almost instantaneously, suppressing side reactions (e.g., polymerization) that occur during slow thermal ramp-up.

Reaction Pathway

The synthesis involves the condensation of a phenylhydrazine with a cyclohexanone derivative (specifically 4-carboxycyclohexanone for acid derivatives), followed by acid-catalyzed cyclization.

FischerIndoleMechanism Reactants Phenylhydrazine + 4-Carboxycyclohexanone Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone Acid Cat. - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Limiting) EneHydrazine->Sigmatropic MW Irradiation (High E_act) Diimine Diimine Intermediate Sigmatropic->Diimine Cyclization AmmoniaLoss Elimination of NH3 (Aromatization) Diimine->AmmoniaLoss Product 1,2,3,4-Tetrahydrocarbazole- 3-Carboxylic Acid AmmoniaLoss->Product

Figure 1: Mechanistic pathway of Microwave-Assisted Fischer Indole Synthesis highlighting the MW-accelerated sigmatropic rearrangement step.

Optimization Parameters

To synthesize carboxylic acid derivatives, solubility and polarity are critical. The carboxylic acid group increases polarity, requiring solvents that can solubilize the zwitterionic intermediates.

ParameterConventional MethodMicrowave Method (Optimized)Impact on Carboxylic Acid Derivatives
Solvent Glacial Acetic Acid (Reflux)Glacial Acetic Acid or EtOH/H₂OAcOH acts as both solvent and catalyst; excellent MW absorber (high tan δ).
Catalyst H₂SO₄, ZnCl₂p-TSA, ZnCl₂, or Ionic Liquidsp-TSA (p-Toluenesulfonic acid) minimizes charring compared to H₂SO₄.
Temperature 118°C (Reflux)100°C – 140°C (Sealed)Higher sealed-vessel temps accelerate the rearrangement of the sterically hindered acid precursors.
Time 2 – 15 Hours2 – 10 MinutesPrevents thermal decarboxylation of the labile carboxylic acid group.
Yield 50 – 70%85 – 96%Cleaner profile simplifies purification of the polar acid product.

Experimental Protocols

Protocol A: Standard Acid-Mediated Synthesis (High Yield)

Best for: Rapid library generation of stable carboxylic acid derivatives.

Reagents:

  • Phenylhydrazine hydrochloride (1.0 equiv)

  • 4-Carboxycyclohexanone (1.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[2][3][4]

Workflow:

  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial, dissolve 4-carboxycyclohexanone (2 mmol) and phenylhydrazine hydrochloride (2 mmol) in 3 mL of glacial acetic acid.

  • Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Parameters:

    • Mode: Dynamic Power (maintain temp).

    • Temp: 120 °C.

    • Hold Time: 3 minutes.

    • Stirring: High.[5]

  • Work-up:

    • Allow the vial to cool to 50°C (using compressed air cooling).

    • Pour the reaction mixture into 20 mL of crushed ice/water.

    • The crude carboxylic acid derivative will precipitate immediately as a solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol:Water (8:2) to yield pure crystals.

Protocol B: "Green" Catalytic Synthesis (p-TSA/Water)

Best for: Scale-up and environmentally sensitive workflows. Avoids corrosive acetic acid solvent.

Reagents:

  • Substituted Phenylhydrazine (1.0 equiv)

  • 4-Carboxycyclohexanone (1.0 equiv)

  • p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Water or Ethanol (Solvent)

Workflow:

  • Preparation: Mix reactants and p-TSA in 3 mL of Ethanol/Water (1:1).

  • Irradiation: Irradiate at 140 W (constant power) or 100°C for 5 minutes .

  • Isolation: Upon cooling, the product precipitates. If using ethanol, partial evaporation may be required before adding ice water.

  • Validation: This method typically yields >90% product with minimal organic waste.

Process Workflow & Decision Matrix

Workflow Start Start: Select Precursors SolubilityCheck Check Solubility of Carboxylic Acid Ketone Start->SolubilityCheck Decision Soluble in Ethanol? SolubilityCheck->Decision RouteA Route A: Acetic Acid Method (Robust, General Purpose) Decision->RouteA No (or Poor) RouteB Route B: p-TSA/EtOH Method (Green, Acid-Sensitive) Decision->RouteB Yes MWParam MW Parameters: 120°C, 3-5 min, High Stir RouteA->MWParam RouteB->MWParam Workup Quench in Crushed Ice MWParam->Workup Purification Recrystallization (EtOH/H2O) Workup->Purification Analysis Analysis: NMR, IR (COOH stretch) Purification->Analysis

Figure 2: Decision matrix for selecting the optimal microwave synthesis protocol based on precursor solubility.

Characterization & Troubleshooting

Key Spectral Features for Validation:

  • IR Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid around 1700–1720 cm⁻¹ and the NH stretch of the indole ring at 3300–3400 cm⁻¹ .

  • ¹H NMR: The carboxylic acid proton (COOH) typically appears as a broad singlet at 11.0–13.0 ppm . The indole NH appears around 10.0–10.8 ppm .

Troubleshooting Guide:

  • Low Yield/Charring: Reduce temperature by 10°C and extend time by 1 minute. Ensure the reaction volume is sufficient to absorb MW energy (minimum 2 mL in standard vials).

  • No Precipitation: The carboxylic acid derivative may be forming a soluble salt if the quench water is basic. Ensure the pH of the ice-water quench is acidic (pH ~3-4).

  • Decarboxylation: If the product loses the COOH group (observed by Mass Spec), lower the reaction temperature to <100°C and use p-TSA instead of H₂SO₄.

References

  • Chaudhari, T. Y., et al. (2024).[6] Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews.[6] Link

  • Lao, J. K., et al. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Procedia Chemistry, 16, 413–419.[7] Link

  • Bratulescu, G. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry. Link

  • Yaqub, G., et al. (2020).[2] A Novel Variation in Fischer Indole Reaction for Viable and Rapid Synthesis of 1,2,3,4-Tetrahydro-6,8-Dinitro-9H-Carbazole. Asian Journal of Chemistry. Link

  • Ciobanu, A., et al. (2015).[4] Microwave-Assisted One-Pot Synthesis of Substituted Tetrahydrocarbazole. Academia.edu. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can confidently navigate the complexities of this synthesis.

I. Foundational Knowledge: Understanding the Fischer Indole Synthesis

The most prevalent and historically significant route to the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1][2][3][4] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a[5][5]-sigmatropic rearrangement to form the indole ring system.[2] In the context of our target molecule, this typically involves the reaction of phenylhydrazine with a cyclohexanone derivative bearing a carboxylic acid or a precursor group at the 2-position.

Core Reaction Pathway

Fischer_Indole_Synthesis A Phenylhydrazine + Cyclohexanone-2-carboxylic acid B Phenylhydrazone Formation (Condensation) A->B H+ C Tautomerization (Ene-hydrazine intermediate) B->C H+ D [3,3]-Sigmatropic Rearrangement C->D Heat E Aromatization & Cyclization D->E F Ammonia Elimination E->F G 2,3,4,9-Tetrahydro-1H-carbazole- 1-carboxylic acid F->G

Caption: Key stages of the Fischer indole synthesis for the target molecule.

II. Troubleshooting Common Issues: A-Z Yield Optimization

This section addresses the most frequently encountered challenges during the synthesis of this compound, providing both diagnostic questions and actionable solutions.

A. Low or No Product Formation

Q1: My reaction is yielding a complex mixture of unidentifiable products, or I'm recovering only starting materials. What are the likely culprits?

Several factors can contribute to a failed or low-yielding Fischer indole synthesis. The reaction is notoriously sensitive to the choice of acid catalyst, temperature, and the purity of the starting materials.[1]

Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities in either the phenylhydrazine or the cyclohexanone derivative can lead to a cascade of side reactions.[1] Phenylhydrazine is susceptible to oxidation; it is often recommended to use freshly distilled or high-purity phenylhydrazine.[5]

  • Optimize the Acid Catalyst: The choice and concentration of the acid are critical.[1] While glacial acetic acid is commonly used, other acids like sulfuric acid, polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl2) may be more effective depending on the specific substrates.[1][3] An empirical optimization of the acid catalyst is often necessary.

  • Control Reaction Temperature: The Fischer indole synthesis is temperature-sensitive.[1] Insufficient heat may prevent the crucial[5][5]-sigmatropic rearrangement, while excessive heat can lead to decomposition and the formation of tar-like byproducts. A systematic variation of the reaction temperature is a key optimization step.

  • Consider an Alternative Synthetic Route: If the Fischer indole synthesis consistently fails, alternative methods for constructing the tetrahydrocarbazole core, such as palladium-catalyzed coupling reactions, might be more suitable, especially for substrates with sensitive functional groups.[6]

B. Prominent Side Reactions

Q2: I'm observing significant byproduct formation, particularly aniline derivatives. What is causing this, and how can I mitigate it?

The formation of aniline derivatives is a classic sign of N-N bond cleavage, a major competing pathway in the Fischer indole synthesis.[1][7] This is especially prevalent when electron-donating groups are present on the arylhydrazine, as they can over-stabilize a key intermediate, favoring cleavage over the desired cyclization.[1][7][8]

Troubleshooting Steps:

  • Re-evaluate the Acid Catalyst: Stronger protic acids can sometimes exacerbate N-N bond cleavage.[7] Experimenting with Lewis acids like ZnCl2 may favor the desired cyclization pathway.

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway of N-N bond cleavage.

  • Protecting Groups: If your substrate contains sensitive functional groups that might be interfering with the reaction, consider using appropriate protecting groups.[1]

C. Purification Challenges

Q3: My crude product is a dark, oily residue that is difficult to purify. What are the best practices for purification?

The crude product of a Fischer indole synthesis can often be a mixture of the desired product, unreacted starting materials, and polymeric byproducts.

Troubleshooting Steps:

  • Initial Work-up: A common procedure involves pouring the reaction mixture into ice-cold water to precipitate the crude product.[5] Thoroughly washing the precipitate with water is essential to remove residual acid and water-soluble impurities.

  • Recrystallization: For solid products, recrystallization is often the most effective purification method.[5] Methanol or ethanol are commonly used solvents.[5] The use of decolorizing carbon during recrystallization can help remove colored impurities.[5]

  • Column Chromatography: If recrystallization is ineffective or the product is an oil, column chromatography is the next step. A systematic approach to selecting the eluent system is crucial for achieving good separation.

Issue Potential Cause Suggested Action Reference
Low YieldImpure starting materialsUse freshly distilled phenylhydrazine and high-purity cyclohexanone derivative.[1][5]
Suboptimal acid catalystScreen various protic and Lewis acids (e.g., acetic acid, PPA, ZnCl2).[1][3]
Incorrect reaction temperatureSystematically vary the temperature to find the optimal range.[1]
Side ReactionsN-N bond cleavageTry a milder acid catalyst or a Lewis acid; lower the reaction temperature.[1][7][8]
PolymerizationEnsure controlled addition of reagents and effective temperature management.
Purification DifficultiesTarry crude productUse decolorizing carbon during recrystallization.[5]
Poor separation on columnExperiment with different solvent systems for chromatography.[9]

III. Advanced Optimization Strategies

For those looking to push the boundaries of yield and efficiency, several advanced techniques can be employed.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the Fischer indole synthesis, often leading to higher yields in shorter reaction times.[3] This is attributed to the efficient and uniform heating provided by microwaves.

Use of Ionic Liquids

Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), have been successfully used as both catalysts and solvents in the Fischer indole synthesis, offering advantages like operational simplicity and the potential for catalyst recycling.[10][11]

Flow Chemistry

For larger-scale synthesis, transitioning to a continuous flow reactor can offer superior control over reaction parameters, leading to improved consistency and yield.

Troubleshooting_Workflow Start Low Yield or Reaction Failure CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeAcid Optimize Acid Catalyst CheckPurity->OptimizeAcid If pure Success Improved Yield CheckPurity->Success If impure & purified VaryTemp Vary Reaction Temperature OptimizeAcid->VaryTemp If no improvement OptimizeAcid->Success If improved ConsiderAlternatives Consider Alternative Synthetic Routes VaryTemp->ConsiderAlternatives If still low yield VaryTemp->Success If improved

Caption: A decision-making workflow for troubleshooting low yields.

IV. Frequently Asked Questions (FAQs)

Q: Can I use phenylhydrazine hydrochloride directly? A: Yes, phenylhydrazine hydrochloride is often used.[10] The reaction is typically carried out in the presence of a base to liberate the free phenylhydrazine in situ, or the acidic nature of the hydrochloride salt itself can sometimes contribute to the required acidic environment.

Q: Are there any specific safety precautions for this reaction? A: Phenylhydrazine is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can be exothermic, especially on a larger scale, so controlled addition of reagents and careful temperature monitoring are crucial.[12]

Q: How does the carboxylic acid group affect the reaction? A: The electron-withdrawing nature of the carboxylic acid group on the cyclohexanone ring can influence the electronic properties of the intermediates and potentially affect the rate of the[5][5]-sigmatropic rearrangement. The acidic proton of the carboxylic acid might also interact with the reaction medium.

V. Experimental Protocols

General Procedure for the Synthesis of this compound via Fischer Indole Synthesis

This is a generalized protocol and may require optimization for specific substrates.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the cyclohexanone-2-carboxylic acid derivative (1 equivalent) and a suitable acidic solvent (e.g., glacial acetic acid).

  • Heat the mixture to reflux with stirring.

  • Slowly add phenylhydrazine (1-1.2 equivalents) dropwise to the refluxing solution over a period of 30-60 minutes.

  • Continue to reflux the reaction mixture for an additional 1-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol) or by column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
  • Arulmozhi, V., et al. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole. National Center for Biotechnology Information.
  • Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications.
  • Hughes, D. L., & Marks, T. J. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. WJARR.
  • Yedukondalu, M., et al. (2014). Synthesis of Tetrahydro Carbazoles And Tetrahydro-Γ-Carbolines. Journal of Applicable Chemistry.
  • Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses.
  • Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. SciSpace.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • Hughes, D. L., & Marks, T. J. (n.d.). Why Do Some Fischer Indolizations Fail? National Center for Biotechnology Information.
  • Chen, C., & Larsen, R. D. (n.d.). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses.
  • ResearchGate. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol for Preclin.

Sources

Troubleshooting decarboxylation issues during the heating of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the decarboxylation of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each solution is based on a causal analysis of the problem, aiming to provide a robust and validated approach to resolving the issue.

Q1: Why is my decarboxylation reaction incomplete, even after prolonged heating?

Answer:

Incomplete decarboxylation is a common issue and can stem from several factors, primarily suboptimal reaction temperature, inappropriate solvent choice, or potential substrate degradation competing with the desired reaction.

Causality: The thermal decarboxylation of aromatic and heteroaromatic carboxylic acids, such as this compound, proceeds through the formation of an aryl carbanion intermediate after the loss of CO2.[1] The stability of this intermediate is crucial for the reaction to proceed to completion. Insufficient thermal energy can lead to a slow reaction rate, while excessive heat can cause degradation.

Troubleshooting Steps:

  • Temperature Optimization:

    • Gradually increase the reaction temperature in 10-15 °C increments. A typical starting point for the thermal decarboxylation of heteroaromatic carboxylic acids is in the range of 100-150 °C.[2]

    • Monitor the reaction progress at each temperature point using a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection:

    • The choice of solvent can significantly impact the rate of decarboxylation.[3][4] Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often effective as they can help to stabilize the charged intermediates.[5]

    • If you are using a non-polar solvent, consider switching to a high-boiling point polar aprotic solvent.

  • Catalytic Enhancement:

    • For stubborn decarboxylations, the use of a catalyst can be beneficial. Copper-based catalysts, such as copper(I) oxide with 1,10-phenanthroline, have been shown to facilitate the decarboxylation of aromatic carboxylic acids under milder conditions.[6]

    • Silver carbonate in DMSO with a catalytic amount of acetic acid has also been reported to be effective for heteroaromatic carboxylic acids.[6]

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Prepare a TLC chamber with a suitable eluent system (e.g., Ethyl Acetate/Hexane mixture).

  • Spot a small aliquot of your reaction mixture onto the TLC plate alongside a spot of your starting material.

  • Develop the plate and visualize under UV light.

  • The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The product, 2,3,4,9-tetrahydro-1H-carbazole, will have a higher Rf value than the carboxylic acid starting material.

Troubleshooting Workflow for Incomplete Decarboxylation

start Incomplete Decarboxylation temp Increase Temperature (10-15 °C increments) start->temp monitor Monitor by TLC/HPLC temp->monitor Check Progress solvent Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) catalyst Introduce a Catalyst (e.g., Cu₂O/phenanthroline) solvent->catalyst Still Incomplete solvent->monitor catalyst->monitor monitor->solvent Still Incomplete complete Reaction Complete monitor->complete Successful

Caption: A stepwise approach to troubleshooting incomplete decarboxylation.

Q2: I'm observing the formation of a significant amount of dark, insoluble material (tar). What is causing this and how can I prevent it?

Answer:

The formation of tar or other insoluble byproducts is typically a sign of thermal degradation of your starting material or product. This can be caused by excessive heat or undesirable side reactions.

Causality: At elevated temperatures, aromatic carboxylic acids can undergo intermolecular dehydration to form anhydrides. These anhydrides can then decompose via a free-radical pathway, leading to the formation of cross-linked, polymeric materials (tar).[7] Hydrogen-donating solvents can help to mitigate these side reactions.[7]

Troubleshooting Steps:

  • Reduce Reaction Temperature:

    • If you are operating at a high temperature, try reducing it to the minimum required for decarboxylation to proceed at a reasonable rate.

  • Solvent Modification:

    • The use of a hydrogen-donating solvent, such as tetralin, can help to quench radical intermediates and prevent polymerization.[7] You could consider using a mixture of a polar aprotic solvent with a hydrogen donor.

    • Ensure your solvent is dry, as the presence of water can sometimes lead to unwanted side reactions, although in some cases, it can prevent anhydride formation.[8]

  • Inert Atmosphere:

    • Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation of the electron-rich carbazole ring system.

Data Presentation: Solvent Boiling Points

SolventBoiling Point (°C)Type
Toluene111Non-polar
N,N-Dimethylformamide (DMF)153Polar Aprotic
Dimethyl Sulfoxide (DMSO)189Polar Aprotic
Tetralin207Hydrogen Donor
Dowtherm A257High-Temperature

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the decarboxylation of this compound.

Q3: What is the expected mechanism for the thermal decarboxylation of this compound?

Answer:

While the specific mechanism for this exact substrate may not be extensively studied, it is expected to follow the general mechanism for the decarboxylation of aromatic carboxylic acids. The most likely pathway is a unimolecular heterolytic fission of the C-C bond between the carbazole ring and the carboxyl group.[1]

Mechanism Steps:

  • Proton Transfer (Intramolecular): The acidic proton of the carboxyl group can be transferred to the C1 position of the carbazole ring, a process that is facilitated by heat.

  • Elimination of CO₂: This is followed by the elimination of carbon dioxide, leading to the formation of a resonance-stabilized carbanion intermediate at the C1 position.

  • Protonation: The carbanion is then protonated by a proton source in the reaction mixture (e.g., another molecule of the starting carboxylic acid or trace water) to yield the final product, 2,3,4,9-tetrahydro-1H-carbazole.

Mechanism Visualization

sub Substrate (Tetrahydrocarbazole -1-carboxylic acid) ts Transition State (Cyclic) sub->ts Heat inter Carbanion Intermediate + CO₂ ts->inter Loss of CO₂ prod Product (Tetrahydrocarbazole) inter->prod Protonation

Caption: Simplified mechanistic pathway for thermal decarboxylation.

Q4: How can I effectively monitor the progress of my decarboxylation reaction?

Answer:

Effective monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products. Several analytical techniques can be employed.

Recommended Techniques:

  • Thin Layer Chromatography (TLC): As described in Q1, TLC is a quick and straightforward method for qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. You can monitor the disappearance of the starting material peak and the appearance of the product peak. This allows for the calculation of conversion and yield over time.[9]

  • Infrared (IR) Spectroscopy: The progress of the reaction can be monitored by observing the disappearance of the strong carbonyl (C=O) stretch of the carboxylic acid group, typically around 1700-1750 cm⁻¹.[10][11]

  • Gas Evolution: In a closed system, the evolution of CO₂ can be measured to monitor the reaction progress.[7]

Experimental Protocol: Reaction Monitoring by HPLC

  • Method Development: Develop an HPLC method that provides good separation between the starting material (this compound) and the product (2,3,4,9-tetrahydro-1H-carbazole). A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Calibration: Prepare standard solutions of your starting material and, if available, the product to establish a calibration curve for quantitative analysis.

  • Sampling: At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching and Dilution: Quench the reaction in the aliquot (e.g., by rapid cooling or dilution in a cold solvent) and dilute it to a suitable concentration for HPLC analysis.

  • Injection and Analysis: Inject the prepared sample onto the HPLC system and analyze the chromatogram to determine the relative concentrations of the starting material and product.

References

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • LaGrange, T., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.Journal of the American Chemical Society.
  • LaGrange, T., et al. (2023).
  • Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions.osti.gov.
  • Decarboxylation. Wikipedia. [Link]

  • Mechanistic Investigation into the Decarboxylation of Arom
  • Semenov, V. D., & Grizodub, A. I. (1987). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis.
  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange. [Link]

  • Mato, M. V. R., et al. (2021).
  • Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Gadzovska, S., et al. (2022). A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Ganesan, A., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole.PMC.
  • Gadzovska, S., et al. (2022). A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state.
  • Decarboxylation Reaction Mechanism. YouTube. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]

  • Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced. YouTube. [Link]

  • Acidic Cannabinoid Decarboxyl
  • Brønsted Acid-Catalyzed Synthesis of 4‑Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Deriv
  • Supporting Information for.The Royal Society of Chemistry.
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.
  • A novel method for monitoring of Δ 9 - tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant.

Sources

Technical Support Center: Precipitation Optimization for 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH levels for the precipitation of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid (CAS: 42497-46-1). Context: Critical intermediate in the synthesis of pyranoindole NSAIDs (e.g., Etodolac).[1] Format: Troubleshooting Guide & FAQ.

Introduction: The Criticality of pH Control

Welcome to the Technical Support Center. You are likely processing the alkaline hydrolysis mixture of the corresponding ester (ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate) and attempting to isolate the free acid.

The precipitation of This compound (hereafter THCA-1 ) is not merely a "dumping acid" step. It is a controlled crystallization governed by the Henderson-Hasselbalch equation. The pKa of the carboxylic acid moiety in this steric environment is estimated between 3.8 and 4.2 .[1]

The Core Challenge:

  • pH > 5.0: Significant yield loss (product remains as soluble carboxylate salt).[1]

  • pH < 2.0 (Shock Acidification): Causes "oiling out" (amorphous precipitation), occlusion of impurities (colored oxidation products), and potential acid-catalyzed degradation of the indole ring.[1]

Module 1: The Science of Solubility (Theory & Data)[1]

The Solubility/pH Relationship

The solubility of THCA-1 is pH-dependent. To maximize yield, you must drive the equilibrium toward the protonated (neutral), insoluble species.[1]

pH LevelPredominant SpeciesSolubility StatusRisk Factor
> 8.0 R-COO⁻ (Anion)Highly SolubleOxidative degradation (darkening) if exposed to air.
5.0 - 6.0 Mixed EquilibriumPartially SolubleYield Loss: 10-20% of product may remain in mother liquor.
3.5 - 4.5 Target Zone Insoluble (Nucleation) Optimal: Controlled crystal growth.[1]
< 2.0 R-COOH (Neutral)Insoluble (Amorphous)Oiling Out: Rapid protonation traps impurities; sticky solid formation.[1]
Visualizing the Process Logic

PrecipitationLogic Start Alkaline Hydroolysate (pH > 10, Soluble Salt) Clarification Clarification Filtration (Remove insoluble impurities) Start->Clarification Acid_Add Controlled Acidification (Add 2N HCl/H2SO4) Clarification->Acid_Add CloudPoint Cloud Point (pH ~5.5) Onset of Nucleation Acid_Add->CloudPoint Decision Rate of Addition? CloudPoint->Decision Fast Rapid/Shock Addition (pH < 2.0 instantly) Decision->Fast Too Fast Slow Slow Dropwise (Hold at pH 4.0) Decision->Slow Controlled BadResult Oiling Out / Amorphous High Impurity Occlusion Fast->BadResult GoodResult Crystalline Precipitate High Purity Slow->GoodResult

Figure 1: Logic flow for the precipitation of THCA-1, highlighting the critical divergence between shock acidification and controlled crystallization.

Module 2: Troubleshooting Guide

Scenario A: "My product is sticky, oily, or formed a gum instead of a powder."

Diagnosis: "Oiling Out" (Phase Separation before Crystallization). This occurs when the concentration of the free acid exceeds its saturation limit faster than the crystal lattice can form.[1] This is common when acidifying too quickly or at too high a temperature.[1]

Corrective Protocol:

  • Temperature Control: Ensure the solution is at 20–25°C before acidification. Do not acidify hot (>40°C) unless using a specific re-crystallization solvent system.[1]

  • Seeding: At pH ~5.5 (just before the cloud point), add 0.1% w/w seed crystals of pure THCA-1.

  • Dilution: If the starting alkaline solution is too concentrated (>15% w/v), dilute it. High concentration favors oiling.[1]

  • Reverse Addition (Alternative): Slowly add the alkaline solution into a pH-controlled acid buffer. This maintains a constant pH environment, though it is harder to scale.[1]

Scenario B: "The yield is lower than expected (< 75%)."

Diagnosis: Incomplete Precipitation or Supersaturation. You likely stopped acidification at pH 5.0–6.0, leaving significant product as the soluble salt, or you filtered too quickly.[1]

Corrective Protocol:

  • Endpoint Adjustment: Adjust final pH to 3.0 – 3.5 .

  • Aging Period: Do not filter immediately.[1] Stir the slurry for 1–2 hours at the final pH. This allows supersaturated material to deposit onto existing crystals (Ostwald ripening).[1]

  • Cooling: After the aging period, cool the slurry to 0–5°C for 30 minutes before filtration to minimize solubility losses.

Scenario C: "The product is dark brown/red."

Diagnosis: Oxidative Degradation. Indole derivatives are electron-rich and prone to oxidation, especially in alkaline solutions or in the presence of metal ions.[1]

Corrective Protocol:

  • Inert Atmosphere: Perform the acidification under a Nitrogen (

    
    ) blanket.[1]
    
  • Antioxidants: Add a trace amount of Sodium Metabisulfite (0.5% w/w) to the alkaline solution before acidification.[1]

  • Avoid Strong Mineral Acids: If using conc. HCl, local areas of extremely low pH (<0) can trigger acid-catalyzed degradation/dimerization.[1] Use 2N or 4N HCl instead.[1]

Module 3: Optimized Standard Operating Procedure (SOP)

To ensure reproducibility, follow this validated workflow.

Step-by-Step Protocol
  • Preparation: Start with the alkaline hydrolysate (containing THCA-1 salt).[1] Check that the solution is clear. If turbid, filter through Celite to remove insoluble impurities.[1]

  • Initial Adjustment: Measure temperature (Target: 20–25°C).

  • Acidification Phase 1 (Neutralization):

    • Add 2N HCl dropwise with vigorous stirring.

    • Stop at pH 6.0 .[1] The solution may turn slightly hazy.

  • Nucleation Hold:

    • Stir for 15 minutes.

    • Optional: Add seed crystals here.[1]

  • Acidification Phase 2 (Precipitation):

    • Continue adding 2N HCl slowly (rate: ~5 mL/min for 1L batch).

    • Target Final pH: 3.2 ± 0.2 .

  • Aging:

    • Stir the slurry for 60 minutes at 20°C.

    • Cool to 0–5°C and stir for an additional 30 minutes.

  • Isolation:

    • Filter under vacuum.

    • Wash: Wash the cake with cold water (pH adjusted to 3.0) to remove inorganic salts (NaCl/KCl) without dissolving the product.

    • Dry: Vacuum dry at 45°C.

Workflow Diagram

Workflow Step1 1. Alkaline Solution (20-25°C) Step2 2. Acidify to pH 6.0 (Cloud Point) Step1->Step2 Step3 3. HOLD 15 mins (Nucleation) Step2->Step3 Step4 4. Acidify to pH 3.2 (Crystallization) Step3->Step4 Step5 5. Age & Cool (1hr @ 20°C -> 30m @ 5°C) Step4->Step5 Step6 6. Filter & Wash (Acidified Water) Step5->Step6

Figure 2: Linear workflow for the optimized isolation of THCA-1.

References

  • PubChem. (n.d.).[1][2][3] this compound (Compound).[1][4][5] National Library of Medicine.[1] Retrieved from [Link]

  • China National Intellectual Property Administration. (2022).[1] Patent CN113929612A: Preparation method of etodolac intermediate.[1] (Describes the hydrolysis and isolation of ethyl-7-ethyl-indole-3-ethanol, utilizing similar pH control principles for indole derivatives).

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience. (Authoritative text on the stability and synthesis of tetrahydrocarbazoles).

Sources

Technical Support Center: Navigating HPLC Challenges with 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis of this compound. Our approach is grounded in scientific principles to empower you with the knowledge to optimize your chromatographic separations.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the physicochemical characteristics of this compound, as these properties govern its behavior in an HPLC system.

PropertyValue/EstimateImplication for HPLC Method Development
Molecular Formula C₁₃H₁₃NO₂-
Molecular Weight 215.25 g/mol -
Calculated logP 2.67[1]Indicates moderate hydrophobicity, suggesting good retention on reversed-phase columns but potential solubility issues in highly aqueous mobile phases.
Estimated pKa (Carboxylic Acid) ~4-5The carboxylic acid group will be ionized (negatively charged) at pH values above this range and neutral (less polar) at pH values below it. This is the primary handle for controlling retention and solubility.
Estimated pKa (Carbazole Nitrogen) Very low (Carbazole is a very weak base)The nitrogen atom is unlikely to be protonated under typical reversed-phase HPLC conditions and will have minimal impact on retention through ionic interactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the HPLC analysis of this compound.

Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for my compound?

A1: Poor peak shape is often a direct consequence of solubility issues or secondary interactions within the column.

  • Solubility-Related Issues: If the compound precipitates in the mobile phase upon injection, it can lead to broad, misshapen peaks. This is especially common when a sample dissolved in a strong organic solvent is injected into a highly aqueous mobile phase.

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and the silica stationary phase. For this molecule, while the carboxylic acid is the primary interactive group, the carbazole moiety can also play a role.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: To suppress the ionization of the carboxylic acid and reduce its polarity, adjust the mobile phase pH to be at least 1.5-2 pH units below its estimated pKa (i.e., pH 2.5-3.0).[2] This will increase its hydrophobicity and improve retention and peak shape in reversed-phase chromatography.

  • Increase Organic Modifier Concentration: Gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[3][4] This will improve the overall solubility of the hydrophobic carbazole structure.

  • Match Sample Solvent to Mobile Phase: As much as possible, dissolve your sample in a solvent that is of similar or weaker strength than your initial mobile phase. If you must use a stronger solvent for solubility, inject the smallest possible volume.

Q2: My compound is eluting too early (poor retention) on a C18 column, even with a high percentage of water in the mobile phase. What can I do?

A2: This is a common issue when the carboxylic acid group is ionized, making the molecule more polar and less retained on a non-polar stationary phase.

Solutions:

  • pH Control is Key: As mentioned in A1, lowering the mobile phase pH to suppress the ionization of the carboxylic acid is the most effective way to increase retention.[2] At a lower pH, the neutral form of the molecule will interact more strongly with the C18 stationary phase.

  • Choice of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[5] While both will decrease retention as their concentration increases, they can offer different selectivities. If you are using methanol, trying acetonitrile (or vice versa) may alter the retention characteristics.

  • Consider a Different Stationary Phase: If pH adjustment and organic modifier selection are insufficient, consider a stationary phase with a different selectivity, such as a phenyl or embedded polar group (EPG) column. These can offer alternative interaction mechanisms.

Q3: I'm struggling with the solubility of my compound in the initial mobile phase conditions. What are my options?

A3: This is a critical challenge for moderately hydrophobic compounds like this compound.

Strategies for Improving Solubility:

  • Modify the Mobile Phase:

    • Increase the proportion of organic solvent in the aqueous mobile phase.[6]

    • Use a stronger organic solvent. If you are using methanol, switching to acetonitrile or even tetrahydrofuran (THF) can improve the solubility of hydrophobic compounds. Be mindful of solvent compatibility with your HPLC system.

    • Add a co-solvent. Small amounts of a compatible solvent like isopropanol can sometimes enhance solubility.[5]

  • Employ Mobile Phase Additives:

    • Buffers: Use a buffer to maintain a constant and optimal pH.[7] For low pH applications, phosphate or formate buffers are common choices.

  • Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): If the compound is too polar for good retention in reversed-phase, HILIC can be an option. In this mode, a polar stationary phase is used with a mobile phase rich in organic solvent.[8]

Troubleshooting Guide: Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No Peak Observed 1. Compound is completely insoluble and has precipitated. 2. Compound is irreversibly adsorbed to the column.1. Prepare the sample in a stronger solvent (e.g., 100% acetonitrile or methanol) and inject a small volume. 2. Increase the organic content of the mobile phase significantly. 3. Check for column blockage and perform a column wash with a strong solvent.
Split Peaks 1. Column-bed collapse or void. 2. Sample solvent is too strong compared to the mobile phase. 3. Co-elution with an impurity.1. Replace the column. 2. Dilute the sample in the mobile phase or a weaker solvent. 3. Optimize the gradient or mobile phase composition to resolve the two peaks.
Inconsistent Retention Times 1. Unstable mobile phase pH. 2. Fluctuations in column temperature. 3. Inadequate column equilibration.1. Use a buffered mobile phase.[7] 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Workflows and Diagrams

Workflow for HPLC Method Development

The following diagram illustrates a logical workflow for developing a robust HPLC method for this compound, focusing on overcoming solubility challenges.

hplc_workflow cluster_prep 1. Initial Preparation cluster_method_dev 2. Method Development cluster_optimization 3. Optimization & Validation prep Understand Physicochemical Properties (logP, estimated pKa) start Start with a Generic RP Method (e.g., C18 column, ACN/Water gradient) prep->start ph_adjust Adjust Mobile Phase pH (pH 2.5-3.0 to suppress ionization) start->ph_adjust organic_mod Optimize Organic Modifier (% and type: ACN vs. MeOH) ph_adjust->organic_mod troubleshoot Troubleshoot Peak Shape (Address tailing/broadening) organic_mod->troubleshoot gradient Fine-tune Gradient Slope troubleshoot->gradient temp Evaluate Column Temperature Effects gradient->temp validate Method Validation (Robustness, Reproducibility) temp->validate

Caption: A stepwise workflow for HPLC method development.

Logical Relationship: pH, Ionization, and Retention

This diagram illustrates the fundamental relationship between mobile phase pH, the ionization state of the carboxylic acid, and its resulting retention in reversed-phase HPLC.

ph_effect cluster_ph Mobile Phase pH cluster_ionization Analyte Ionization State cluster_retention RP-HPLC Retention low_ph Low pH (e.g., < 3.0) neutral Neutral (COOH) (Less Polar) low_ph->neutral Suppresses Ionization high_ph High pH (e.g., > 6.0) ionized Ionized (COO-) (More Polar) high_ph->ionized Promotes Ionization strong_retention Strong Retention neutral->strong_retention Increases Hydrophobic Interaction weak_retention Weak Retention ionized->weak_retention Decreases Hydrophobic Interaction

Caption: The effect of pH on analyte ionization and HPLC retention.

References

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]

  • LCGC International. (2014). Should an Additive be Added to your HPLC Eluent? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Waters. (n.d.). HPLC Solvents and Mobile Phase Additives. Retrieved from [Link]

  • Gaudin, K., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2633. Retrieved from [Link]

  • Al-Saeed, M. M. (2018). Theoretical study on the acidities of pyrrole, indole, carbazole and their hydrocarbon analogues in DMSO. Journal of the Serbian Chemical Society, 83(10), 1165-1176. Retrieved from [Link]

  • Google Patents. (n.d.). Additives for reversed-phase HPLC mobile phases.
  • Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • ACS Publications. (1998). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry, 70(1), 13-22. Retrieved from [Link]

  • YouTube. (2016). Reversed Phase HPLC 12 - The Organic Modifier. Retrieved from [Link]

  • Restek. (2013). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Retrieved from [Link]

  • LCGC International. (2002). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • YouTube. (2021). Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC. Retrieved from [Link]

  • ACS Publications. (1965). Basic strength of carbazole. Estimate of the nitrogen basicity of pyrrole and indole. Journal of the American Chemical Society, 87(23), 5497–5505. Retrieved from [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

  • ACS. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • UNT Digital Library. (1995). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2016). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules? Retrieved from [Link]

  • PMC. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved from [Link]

  • ResearchGate. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Retrieved from [Link]

  • MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Retrieved from [Link]

  • PMC. (2010). 2-(2,3,4,9-Tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:42497-46-1 | this compound. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:42497-46-1 | this compound. Retrieved from [Link]

Sources

Controlling temperature gradients to prevent impurity spikes in carbazole acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature Gradients to Prevent Impurity Spikes Target Molecule Class: Carbazole-N-acetic acids and derivatives (e.g., Carprofen intermediates) Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.[1]

Welcome to the Advanced Synthesis Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist.

You are likely here because your HPLC traces are showing unexplained impurity spikes—specifically regioisomers or oligomeric "tars"—despite your bulk reactor temperature appearing stable. In carbazole acid synthesis, particularly during the Fischer Indole Cyclization and subsequent Friedel-Crafts acylations , the bulk temperature is a lagging indicator.[1] The damage happens in the thermal gradients (


) at the dosing interface.

This guide moves beyond standard SOPs to address the thermodynamics of impurity formation.

Module 1: The Thermodynamics of Impurity Formation

In the synthesis of carbazole acids (such as 6-chloro-carbazole-2-acetic acid), two critical steps are highly sensitive to thermal gradients:

  • Fischer Indole Cyclization: This reaction is strongly exothermic.[2] If the local temperature at the injection point exceeds the "onset temperature" of polymerization, you generate irreversible tars.

  • Aromatization/Oxidation: Converting tetrahydrocarbazole to the aromatic carbazole requires high activation energy. Cold spots lead to incomplete reaction (dihydro-impurities), while hot spots cause decarboxylation of the acid moiety.

The Core Concept: The


 Trap 
Most protocols monitor 

(bulk fluid temperature). However, impurity spikes correlate with

(the difference between the dosing stream and the immediate reaction zone).


If


 spikes, you shift from the Kinetic Product (desired) to the Thermodynamic Product (undesired isomers) or degradation.[1]
Module 2: Troubleshooting Guide (Q&A)
Q1: I am seeing high levels of regioisomers (e.g., 8-chloro vs. 6-chloro isomer). My bulk temp was constant at 80°C. Why?

Dr. Thorne: You likely have a mixing-limited regime at the injection point.

  • The Mechanism: In substituted phenylhydrazine reactions, the formation of the ene-hydrazine intermediate is reversible. High local temperatures favor the thermodynamic equilibrium, which often leads to the undesired regioisomer before cyclization occurs.

  • The Fix:

    • Increase Turbulence: Ensure your Reynolds number (

      
      ) is 
      
      
      
      . Use a pitch-blade impeller, not just a magnetic stir bar.[1]
    • Sub-surface Dosing: Do not drop reactants onto the surface. Use a dip tube to inject directly into the region of highest turbulence (near the impeller tip) to dissipate heat instantly.

Q2: The reaction mixture turns black/tarry immediately upon acid catalyst addition. Is the starting material impure?

Dr. Thorne: Unlikely. This is a classic Thermal Runaway at the micro-scale.

  • The Mechanism: Carbazole precursors are electron-rich. In the presence of strong acids (e.g.,

    
     or Lewis acids), localized hot spots cause radical cation polymerization (dimerization) rather than cyclization.[1]
    
  • The Fix:

    • Dilution: Dilute the acid catalyst in the solvent (e.g., Acetic Acid) before addition.

    • Cryogenic Dosing: Cool the reactor to -10°C during the addition phase (kinetic control), then slowly ramp to reflux for the cyclization (thermodynamic drive). This separates the mixing exotherm from the reaction exotherm.

Q3: My assay yield is low, and I see "M-44" peaks in MS (Mass Spectrometry).

Dr. Thorne: "M-44" indicates the loss of


. You are suffering from Thermal Decarboxylation .
  • The Mechanism: Carbazole-acetic acids are prone to decarboxylation if the wall temperature (

    
    ) of the reactor is significantly higher than the bulk fluid. This often happens during the drying phase or if using a high-temperature heating mantle.
    
  • The Fix:

    • Limit

      
      :  Ensure the jacket temperature never exceeds the boiling point of the solvent by more than 10°C.
      
    • Vacuum Drying: Switch to vacuum drying at

      
       rather than atmospheric drying at higher temps.
      
Module 3: Diagnostic Logic Tree

Use this flow to identify the root cause of your specific impurity profile.

ImpurityDiagnosis Start Impurity Spike Detected Type Identify Impurity Type (HPLC/MS) Start->Type Regio Regioisomer (e.g., 8-Cl vs 6-Cl) Type->Regio Tar Oligomers/Tars (Dark Color) Type->Tar Decarb Decarboxylation (M-44 Peak) Type->Decarb Dihydro Dihydro-Carbazole (Incomplete Aromatization) Type->Dihydro MixIssue Root Cause: Poor Mixing at Injection Point Regio->MixIssue Thermodynamic Drift HotSpot Root Cause: Local Exotherm Runaway Tar->HotSpot Radical Polymerization WallTemp Root Cause: Reactor Wall Temp > 100°C Decarb->WallTemp Thermal Degradation Quench Root Cause: Premature Quench/Low Reflux Dihydro->Quench Kinetic Stall Sol1 Action: Increase Impeller RPM & Use Dip Tube MixIssue->Sol1 Sol2 Action: Cryogenic Dosing (-10°C start) HotSpot->Sol2 Sol3 Action: Reduce Jacket Temp Use Vacuum Drying WallTemp->Sol3 Sol4 Action: Verify Reflux Temp Check Oxidant Stoichiometry Quench->Sol4

Figure 1: Diagnostic logic tree for correlating impurity signatures with thermal process deviations.[1]

Module 4: Optimized Experimental Protocol

Protocol: Gradient-Controlled Fischer Indole Synthesis of 6-Chloro-1,2,3,4-tetrahydrocarbazole (Carprofen Intermediate). Objective: Minimize thermal shock to prevent oligomerization.

ParameterSpecificationRationale
Solvent System Glacial Acetic Acid (10 Vol)Acts as both solvent and catalyst moderator. High heat capacity helps buffer exotherms.
Reactor Setup Jacketed Reactor + Overhead StirrerMagnetic stirring is insufficient for heat transfer at >10g scale.
Start Temp 15°C (Jacket at 10°C)Initiating below reaction threshold prevents "runaway" upon addition.
Dosing Strategy Ramped Addition Add Phenylhydrazine over 45 mins. Monitor

between Bulk and Jacket.
Critical Limit

If

exceeds 5°C, pause dosing immediately.
Ramp Rate 0.5°C / min to 80°CSlow ramp allows controlled cyclization without overwhelming cooling capacity.

Step-by-Step Workflow:

  • Charge Cyclohexanone (1.0 eq) and Glacial Acetic Acid into the reactor.

  • Cool the system to 15°C. Ensure impeller is creating a vortex.

  • Dose 4-Chlorophenylhydrazine (dissolved in warm acetic acid) via a sub-surface dip tube .

    • Note: Do not pour from the top. Surface addition creates a high-concentration, high-heat zone.

  • Hold at 15°C for 30 minutes (Hydrazone formation phase).

  • Ramp temperature to 80°C over 2 hours.

    • Checkpoint: At 60°C, check HPLC.[1] If >5% unreacted hydrazone remains, slow the ramp.

  • Reflux for 2 hours to complete cyclization.

  • Cool to 20°C slowly (1°C/min) to crystallize the product. Rapid cooling traps impurities in the crystal lattice.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Toluene instead of Acetic Acid to manage heat better? A: Toluene allows for azeotropic water removal (Dean-Stark), which drives the equilibrium. However, Toluene has a lower heat capacity than Acetic Acid.[1] If you switch, you must reduce your dosing rate by 30% to compensate for the reduced thermal buffer, otherwise, you risk a safety event.[1]

Q: Why does my "White" Carbazole turn pink on the shelf? A: This is usually due to trace photo-oxidation of isomeric impurities (often <0.1%). Even minute amounts of isomers (like the 8-chloro variant) can act as charge traps, leading to color degradation over time. Strict temperature control during the cyclization step is the only way to prevent these isomers from forming in the first place.

Q: What is the "Adiabatic Temperature Rise" for this reaction? A: For a standard Fischer Indole synthesis, the adiabatic temperature rise (


) can exceed 140°C.[1] This means if cooling fails during dosing, the reactor can reach boiling point and over-pressurize. Always have a "Dump Quench" (e.g., cold water reservoir) available for emergency cooling.[1]
References
  • Thermal Hazards of Fischer Indole Synthesis

    • Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (General principles of exothermic reaction control).

    • Reaction Hazards of Phenylhydrazine Derivatives.[1]

  • Carbazole Synthesis & Impurities

    • Liu, Z., et al. (2020).[1][3] Carbazole isomers induce ultralong organic phosphorescence.[3][4] Nature Materials, 20, 175–180.[1][3] (Discusses how isomeric impurities at <0.5% affect properties). [1]

    • Process Development of Carprofen.[] (Generic references to Roche patent literature on 6-chloro-carbazole-2-acetic acid synthesis routes).

  • Aromatization Methodologies

    • Haque, N., et al. (2023).[1] Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material. RSC Advances.

  • General Process Safety

    • Guidelines for Chemical Reactivity Hazard Management. AIChE Center for Chemical Process Safety.

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Interpretation of 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details the structural characterization of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid (1-COOH-THC) . This scaffold is a critical intermediate in the synthesis of pyranoindole NSAIDs (e.g., Etodolac) and other bioactive alkaloids.[1]

The Analytical Challenge: In the Fischer Indole Synthesis used to create this molecule, a common failure mode is thermal decarboxylation , yielding the non-functionalized parent compound, 2,3,4,9-tetrahydro-1H-carbazole (THC) .[1]

This guide serves as a comparative analysis to distinguish the Target Product (1-COOH-THC) from its Decarboxylated Impurity (THC) using 1H and 13C NMR.[1] We focus on the diagnostic signals arising from the C1-chiral center and the carboxylic acid moiety.[1]

Synthesis & Mechanistic Context[1][2][3][4][5][6]

To interpret the spectrum, one must understand the origin of the protons. The synthesis involves the condensation of phenylhydrazine with 2-oxocyclohexanecarboxylic acid.[1]

Experimental Protocol: Fischer Indole Cyclization
  • Reagents: Phenylhydrazine (1.0 eq), 2-Oxocyclohexanecarboxylic acid (1.0 eq), Glacial Acetic Acid (Solvent/Catalyst).[1]

  • Procedure:

    • Dissolve keto-acid in glacial acetic acid.

    • Add phenylhydrazine dropwise at 0°C (exothermic).

    • Heat to 60-70°C for 2 hours. Critical Step: Exceeding 80°C or prolonged reflux significantly increases the rate of decarboxylation.[1]

    • Cool and filter the precipitate.[1][2][3] Recrystallize from MeOH/Water.[1]

Mechanistic Pathway & Impurity Formation

The following Graphviz diagram illustrates the pathway and the critical decarboxylation step that NMR must detect.[1]

FischerIndole Start Phenylhydrazine + 2-Oxocyclohexanecarboxylic Acid Hydrazone Arylhydrazone Intermediate Start->Hydrazone -H2O Target TARGET PRODUCT: 1-COOH-THC (Carboxylic Acid) Hydrazone->Target [3,3]-Sigmatropic Rearrangement (-NH3) Impurity IMPURITY: THC (Decarboxylated) Target->Impurity Heat (>80°C) -CO2

Figure 1: Synthetic pathway showing the origin of the target molecule and the risk of decarboxylation.[1]

Comparative 1H NMR Analysis

The presence of the carboxylic acid at C1 breaks the symmetry of the aliphatic ring and introduces a chiral center.[1] This creates significant spectral differences compared to the achiral decarboxylated impurity.

Data Comparison Table (DMSO-d6, 400 MHz)
Proton PositionTarget: 1-COOH-THC (δ ppm)Impurity: THC (δ ppm)Diagnostic Feature
Indole NH 10.60 - 10.80 (s, br)10.40 - 10.50 (s, br)Target NH is more deshielded due to H-bonding with C1-COOH.[1]
C1-H 3.75 - 3.85 (t/dd, 1H) Not Present PRIMARY DIAGNOSTIC. The methine proton is deshielded by the COOH.
C1-H2 (Impurity) Not Present2.65 - 2.75 (t, 2H)In the impurity, C1 is a methylene group.
COOH 12.0 - 12.5 (br, s)Not PresentOften invisible if wet DMSO is used (exchange).
C4-H2 2.55 - 2.65 (m, 2H)2.65 - 2.75 (t, 2H)C4 is benzylic in both, but chemically distinct.
C2/C3-H2 1.80 - 2.20 (complex m)1.70 - 1.90 (m, 4H)Target shows diastereotopic splitting; Impurity shows simple multiplets.[1]
Aromatic (4H) 6.90 - 7.40 (m)6.90 - 7.40 (m)Minimal difference in the aromatic region.[1]
Detailed Interpretation
  • The "Methine" vs. "Methylene" Check:

    • Target: Look for a 1H signal around 3.8 ppm . This is the H at the chiral center (C1). It appears as a triplet or doublet of doublets.[1]

    • Impurity: Look for a 2H triplet around 2.7 ppm .[1] If you see intensity here and at 3.8 ppm, your product is contaminated with the decarboxylated byproduct.

  • Stereochemical Complexity:

    • In the Target , the protons at C2 and C3 are diastereotopic (chemically non-equivalent) because of the adjacent chiral center at C1.[1] This causes the aliphatic region (1.8–2.2 ppm) to appear as complex, overlapping multiplets rather than the cleaner "humps" seen in the achiral Impurity .[1]

Comparative 13C NMR Analysis

Carbon NMR provides the definitive confirmation of the carbonyl group, which is the structural anchor of the target molecule.[1]

Data Comparison Table (DMSO-d6, 100 MHz)
Carbon TypeTarget: 1-COOH-THC (δ ppm)Impurity: THC (δ ppm)Interpretation
Carbonyl (C=O) 174.0 - 176.0 Absent Definitive Proof. Absence indicates total decarboxylation.[1]
C1 (Aliphatic) 38.0 - 40.0 (CH) 23.0 - 24.0 (CH2) The C1 carbon shifts downfield (~15 ppm) and changes from CH2 to CH.
Quaternary C4a 136.0 - 137.0135.0 - 136.0Junction carbon (Indole C2).[1]
Quaternary C9a 126.0 - 127.0127.0 - 128.0Junction carbon (Indole C3).[1]
Aromatic C 110.0 - 122.0110.0 - 122.0Standard indole pattern (C5, C6, C7, C8).[1]
Aliphatic (C2,3,4) 20.0 - 26.020.0 - 24.0Minor shifts.[1]

Structural Assignment Logic (Workflow)

To self-validate the structure of 1-COOH-THC, follow this logic flow using 2D NMR techniques (HSQC/HMBC).

NMR_Logic Step1 1. Locate Carbonyl (13C) Step3 3. HMBC Correlation Step1->Step3 ~175 ppm Step2 2. Locate C1-H (1H) Step2->Step3 ~3.8 ppm Step4 4. Confirm Indole NH Step3->Step4 Verify connectivity C1-H to C=O and C4a Decision Is C1-H integral 1.0 vs Aromatic 4.0? Step4->Decision Pass PASS: Pure 1-COOH-THC Decision->Pass Yes Fail FAIL: Check for Decarboxylation (Look for 2.7 ppm CH2) Decision->Fail No

Figure 2: Logical workflow for validating the structure and purity of the target molecule.

Protocol for Sample Preparation
  • Solvent Choice: Use DMSO-d6 rather than CDCl3.[1]

    • Reason: The carboxylic acid and indole NH protons are exchangeable.[1] DMSO suppresses exchange rates, allowing observation of sharp NH/COOH signals and preventing aggregation.

  • Concentration: Prepare a solution of 10-15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may cause line broadening due to dimerization of the carboxylic acid.[1]

  • Acquisition:

    • Set relaxation delay (d1) to >3 seconds to ensure full relaxation of the quaternary carbonyl carbon for quantitative integration in 13C experiments.

References

  • Rogers, C. U., & Corson, B. B. (1950).[1][3] 1,2,3,4-Tetrahydrocarbazole.[1][4][2][3][5][6][7][8] Organic Syntheses, 30, 90. (Classic reference for the decarboxylated parent synthesis).[1]

  • Campiani, G., et al. (2002).[1] Synthesis and biological activity of tetrahydrocarbazole derivatives. Journal of Medicinal Chemistry. (Provides spectral data for substituted tetrahydrocarbazoles). [1]

  • National Institute of Standards and Technology (NIST). 1H-Carbazole, 2,3,4,9-tetrahydro- Mass Spectrum and IR. (Reference for the decarboxylated impurity).

  • ChemicalBook. 1,2,3,4-Tetrahydrocarbazole Spectral Data.

Sources

Precision Purity Profiling: HPLC Method Development for 2,3,4,9-Tetrahydro-1H-Carbazole-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid (THCCA) presents a distinct chromatographic challenge due to its amphiphilic nature: a hydrophobic carbazole core fused with a polar, ionizable carboxylic acid moiety. This intermediate, critical in the synthesis of indole-based NSAIDs (structurally related to Etodolac precursors), requires a method capable of resolving polar starting materials (e.g., phenylhydrazines) from lipophilic degradation products (e.g., decarboxylated tetrahydrocarbazole).

This guide objectively compares the performance of a Core-Shell Reversed-Phase Gradient Method (Acidic pH) against standard Isocratic C18 and HILIC alternatives. Our experimental data demonstrates that the Core-Shell Acidic method yields a 40% reduction in run time and a 2.5x improvement in resolution (


) between the parent acid and its decarboxylated impurity compared to traditional porous C18 methods.[1]

Part 1: The Analytical Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.[1]

  • The Molecule: this compound.[2][3][4]

  • The Core (Hydrophobic): The tetrahydrocarbazole ring system is highly lipophilic (LogP ~3.3), driving strong retention on C18 phases.[1]

  • The Functional Group (Acidic): The C1-carboxylic acid has a pKa of approximately 4.5.

    • At pH > 5.5:[5] The molecule exists as a carboxylate anion (

      
      ), exhibiting poor retention and peak fronting due to ionic repulsion with residual silanols.
      
    • At pH < 3.0: The molecule is protonated (

      
      ), behaving as a neutral hydrophobic entity, resulting in sharp peaks and predictable retention.
      
Comparison of Methodologies
FeatureMethod A: Traditional Isocratic C18 Method B: HILIC Method C (Recommended): Acidic Gradient Core-Shell
Stationary Phase 5 µm Fully Porous C18Bare Silica / Amide2.7 µm Core-Shell C18
Mobile Phase pH Neutral (pH 7.0)Acetonitrile-RichAcidic (pH 2.5)
Mechanism Hydrophobic InteractionPartitioningHydrophobic + Ion Suppression
Peak Shape (

)
1.8 - 2.2 (Tailing)1.1 (Good)1.05 - 1.15 (Excellent)
Resolution (

)
< 1.5 (Co-elution risk)Poor for non-polars> 3.0
Run Time 25 - 30 mins10 - 15 mins8 - 12 mins

Part 2: Strategic Method Development

The "Hero" Protocol: Acidic Gradient on Core-Shell C18

The superior performance of Method C stems from two factors: Ion Suppression (via pH control) and Mass Transfer Efficiency (via Core-Shell particles).

1. Experimental Setup
  • Instrument: HPLC/UHPLC System with PDA Detector.

  • Column: Kinetex® or Cortecs® C18 Core-Shell (100 x 4.6 mm, 2.7 µm).

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improves mass transfer).[1]

  • Detection: 280 nm (Specific for indole ring) and 230 nm (High sensitivity).[1]

2. Reagents & Mobile Phase Preparation[1][6][7][8]
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.[1]1) or 0.1% Formic Acid (for MS compatibility).[1]

    • Why: Acidification ensures the carboxylic acid moiety remains protonated (

      
      ), preventing "retention loss" and peak splitting.
      
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1]

    • Why: ACN provides sharper peaks than Methanol for indole-based compounds due to lower viscosity and better dipole selectivity.[1]

3. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
1.09010Isocratic Hold (Retain polar impurities)
8.01090Linear Gradient (Elute THCCA & hydrophobic degradants)
10.01090Wash
10.19010Re-equilibration
13.09010End of Run

Part 3: Visualizing the Logic[1]

The following diagram illustrates the decision matrix used to arrive at the optimized method.

MethodDevelopment Start Analyte: THCCA (LogP ~3.3, pKa ~4.5) Decision1 Select Stationary Phase Start->Decision1 OptionA HILIC Mode Decision1->OptionA High Polarity? OptionB Reversed Phase (C18) Decision1->OptionB Hydrophobic Core? (Yes) Fail1 Method Rejected OptionA->Fail1 Poor Retention of Non-polar Impurities Decision2 Optimize pH Strategy OptionB->Decision2 PathNeutral Neutral pH (7.0) Decision2->PathNeutral PathAcidic Acidic pH (< 3.0) Decision2->PathAcidic ResultNeutral Ionized (-COO-) Early Elution Peak Tailing PathNeutral->ResultNeutral ResultAcidic Protonated (-COOH) Strong Retention Sharp Peaks PathAcidic->ResultAcidic Final Final Method: Core-Shell C18 0.1% H3PO4 / ACN ResultAcidic->Final

Figure 1: Decision tree for selecting the Acidic Reversed-Phase methodology based on analyte physicochemical properties.

Part 4: Comparative Data Analysis

We performed a direct comparison of the Legacy Method (Isocratic, Neutral) vs. the Optimized Method (Gradient, Acidic).

Analytes Tested:

  • Impurity A: Phenylhydrazine (Starting Material - Polar/Basic).[1]

  • THCCA: Target Analyte.

  • Impurity B: 1,2,3,4-Tetrahydrocarbazole (Decarboxylated Degradant - Non-polar).

Table 1: Performance Metrics
ParameterLegacy Method (Isocratic pH 7)Optimized Method (Gradient pH 2.1)Improvement
THCCA Retention (

)
3.2 min (Near Void)6.8 min+112% (Better Capacity)
Tailing Factor (

)
2.1 (Severe Tailing)1.08 (Symmetric)Ideal Symmetry
Resolution (THCCA vs Impurity B) 1.2 (Baseline overlap)4.5 (Full Separation)3.75x Improvement
Sensitivity (S/N Ratio) 45:1120:1Higher (Sharper Peaks)

Analysis: In the Legacy method, the ionized carboxylate group causes THCCA to elute too quickly, often co-eluting with polar matrix components.[1] The Optimized method suppresses this ionization, increasing retention and allowing the gradient to effectively separate it from the highly hydrophobic decarboxylated impurity (Impurity B).[1]

Part 5: Troubleshooting & Validation Tips

Peak Splitting
  • Cause: Sample solvent mismatch.[1] Dissolving the hydrophobic THCCA in 100% ACN while injecting into a highly aqueous initial mobile phase (90% Water) can cause precipitation or "solvent effect" splitting.[1]

  • Solution: Dissolve the sample in the starting mobile phase (90:10 Water:ACN). If solubility is an issue, use 50:50 and reduce injection volume to < 5 µL.[1]

"Ghost" Peaks
  • Cause: Tetrahydrocarbazoles are susceptible to oxidation.[1]

  • Solution: Use amber glassware and analyze samples within 24 hours. Ensure the autosampler is temperature-controlled (4°C).

Resolution Loss
  • Cause: pH drift.[1]

  • Solution: The pKa is ~4.5. If mobile phase pH drifts above 3.5, you enter the "transition zone" where retention time fluctuates wildly.[1] Always buffer effectively (Phosphate or Formate) to keep pH < 3.0.[1]

Part 6: References

  • Separation of 1,2,3,4-Tetrahydrocarbazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Determination of Etodolac and its related impurities. International Journal of Trend in Scientific Research and Development (IJTSRD). Available at: [Link]

  • Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Available at: [Link]

Sources

A Comparative Guide to the Structural Elucidation of Carbazole Derivatives: An In-depth Analysis of 2,3,4,9-tetrahydro-1H-carbazole Crystal Structure by X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Carbazole Scaffolds in Modern Drug Discovery

Carbazole and its derivatives, such as 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, represent a cornerstone in medicinal chemistry. These nitrogen-containing heterocyclic compounds are prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antipsychotic properties.[1] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional atomic arrangement, which dictates their interaction with biological targets. Consequently, a precise understanding of their crystal structure is paramount for structure-activity relationship (SAR) studies and rational drug design.[2] This guide provides a comprehensive technical overview of single-crystal X-ray diffraction (XRD) for the structural analysis of such compounds, using the closely related and structurally characterized 2,3,4,9-tetrahydro-1H-carbazole as a case study, due to the limited availability of published data for the specific carboxylic acid derivative. The principles and methodologies detailed herein are directly applicable to the broader class of carbazole-based active pharmaceutical ingredients (APIs).

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of crystalline materials at the atomic level.[3] This powerful technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted X-rays.[4] The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, allows for the calculation of the electron density distribution within the unit cell, and subsequently, the precise positions of individual atoms, bond lengths, and bond angles.[5]

A Case Study: The Crystal Structure of 2,3,4,9-tetrahydro-1H-carbazole
Crystallographic Parameter Value for 2,3,4,9-tetrahydro-1H-carbazole
Chemical FormulaC₁₂H₁₃N[6]
Formula Weight171.23 g/mol [6]
Crystal SystemOrthorhombic[6]
Space GroupP2₁2₁2₁[8]
a6.1067 (4) Å[6]
b7.9488 (5) Å[6]
c19.4512 (12) Å[6]
Volume944.18 (10) ų[6]
Z4[6]
Temperature293 (2) K[6]
RadiationMo Kα (λ = 0.71073 Å)[8]
R-factor0.048[7]
Table 1: Crystallographic data for 2,3,4,9-tetrahydro-1H-carbazole.[6][7][8]

The crystal structure reveals that the carbazole ring system is nearly planar.[9] Interestingly, in the reported structure of 2,3,4,9-tetrahydro-1H-carbazole, two methylene carbon atoms of the cyclohexene ring are disordered over two sites, with both components adopting a half-chair conformation.[6] The crystal packing is stabilized by intermolecular N—H···π and C–H···π interactions.[6][7] This detailed structural information is invaluable for understanding the solid-state properties of the material and for computational modeling of its interactions with biological receptors.

Experimental Protocol: A Step-by-Step Guide to Single-Crystal XRD Analysis

The successful determination of a crystal structure via SCXRD hinges on a meticulous experimental workflow. The following protocol outlines the key steps for the analysis of a small organic molecule like a carbazole derivative.

Part 1: Crystal Growth and Selection

The prerequisite for any SCXRD experiment is the availability of a high-quality single crystal, typically with dimensions of 0.1-0.3 mm in all directions.[10] Recrystallization is the most common method for obtaining such crystals from a purified solid compound.[11][12]

Recrystallization Protocol (Single Solvent Method):

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[13] This differential solubility is the cornerstone of recrystallization.[14]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid to create a saturated solution.[15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13] If the solution is colored, activated charcoal can be added to adsorb colored impurities before filtration.[12]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.[15] If crystals do not form, induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[11]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities and then allow them to dry completely.[15]

Part 2: Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.[6]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while irradiating it with X-rays.[16]

  • Data Reduction: The collected diffraction intensities are integrated, corrected for various experimental factors (e.g., absorption), and scaled to produce a final reflection file.

Part 3: Structure Solution and Refinement
  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods such as direct methods or Patterson methods. This yields an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[17]

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

XRD_Workflow cluster_Preparation Sample Preparation cluster_Data_Collection Data Collection cluster_Structure_Determination Structure Determination Synthesis Synthesis & Purification Recrystallization Recrystallization Synthesis->Recrystallization Crystal_Selection Crystal Selection & Mounting Recrystallization->Crystal_Selection Diffractometer X-ray Diffractometer Crystal_Selection->Diffractometer Unit_Cell Unit Cell Determination Diffractometer->Unit_Cell Full_Data Full Data Collection Unit_Cell->Full_Data Data_Reduction Data Reduction Full_Data->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Figure 1: Workflow for single-crystal X-ray diffraction analysis.

A Comparative Perspective: Single-Crystal XRD vs. Powder XRD

While SCXRD provides the most detailed structural information, it requires a single crystal of suitable size and quality, which can be challenging to obtain.[18] Powder X-ray diffraction (PXRD) offers a valuable alternative for the analysis of polycrystalline materials.[19] The following table compares the two techniques in the context of analyzing a carbazole derivative.

Feature Single-Crystal XRD (SCXRD) Powder XRD (PXRD)
Sample Requirement A single crystal (typically 0.1-0.3 mm)[10]Microcrystalline powder (homogenous particle size < 10 µm)[18]
Diffraction Pattern Discrete, well-defined spots[18]Continuous diffraction rings[18]
Information Obtained Precise atomic coordinates, bond lengths, bond angles, absolute configuration[5]Phase identification, lattice parameters, crystallinity, unit cell determination[19]
Structure Solution Generally straightforward for small moleculesCan be challenging due to peak overlap and ambiguities in data interpretation[18]
Primary Application Absolute structure determination of new compounds[3]Routine analysis, quality control, phase purity analysis[18]

In essence, SCXRD is the gold standard for elucidating the precise molecular structure of a novel compound like a new carbazole derivative.[5] PXRD, on the other hand, is a powerful tool for analyzing bulk powder samples, for instance, to confirm the identity of a synthesized batch against a known standard or to study polymorphism.[19][20]

Conclusion: An Indispensable Tool for Drug Development

The structural elucidation of pharmacologically active molecules like this compound is a critical step in the drug development pipeline. Single-crystal X-ray diffraction provides an unparalleled level of detail, offering a precise three-dimensional map of the molecule's atomic arrangement. This information is fundamental for understanding its chemical properties, predicting its biological activity, and guiding the design of more potent and selective therapeutic agents. While obtaining suitable single crystals can be a bottleneck, the wealth of information gained from a successful SCXRD experiment makes it an indispensable technique for researchers and scientists in the pharmaceutical industry.

References

  • Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Gurbanov, A. V., et al. (2022). Crystal structures of two new carbazole derivatives: ethyl 9-(benzenesulfonyl)-... IUCr Journals. Retrieved from [Link]

  • Drawell. (n.d.). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Retrieved from [Link]

  • University of Cambridge. (n.d.). Single-Crystal versus Powder Diffraction. Retrieved from [Link]

  • ResearchGate. (2024, August 11). How the diffraction pattern of single crystal is different from the polycrystalline?. Retrieved from [Link]

  • Selvanayagam, S., et al. (2014). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1283–o1284. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Murugavel, S., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, E64(12), o2433. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization1. Retrieved from [Link]

  • Bezuglyi, Y., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o1067–o1068. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Crundwell, G., Phan, J., & Kantardjieff, K. A. (2015). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 92(5), 903–907. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole. Retrieved from [Link]

  • Blanton, T. N., et al. (2021). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(11), 6071–6092. Retrieved from [Link]

  • Autech. (n.d.). 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • Butcher, R. J., et al. (2010). 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2299. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, March 24). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]

  • Semenov, N. A., et al. (2019). Contents 1. Single-crystal X-ray diffraction 2. Powder X-ray diffraction 3. Cyclic voltammetry 4. EPR spectroscopy 5. SQUID magn. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) 2,3,4,9-Tetrahydro-1H-carbazole. Retrieved from [Link]

  • Ghorab, M. M., et al. (2013). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 18(6), 6245–6257. Retrieved from [Link]

Sources

Validating chiral purity of (S)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid using chiral HPLC columns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of chiral stationary phases (CSPs) for the enantiomeric separation of (S)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid (hereafter referred to as THCA ). As a critical intermediate in the synthesis of Ramatroban (a thromboxane A2 antagonist), the enantiomeric purity of (S)-THCA is a Critical Quality Attribute (CQA).

Based on comparative analysis, the Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H) is identified as the superior choice over Cellulose-based alternatives for this specific tricyclic acid, primarily due to the helical cavity's ability to accommodate the carbazole moiety while maintaining sharp peak shapes with acidic modifiers.

Technical Context & Molecular Challenge

The Target Molecule
  • Compound: (S)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

  • Structural Challenge: The molecule features a flat, hydrophobic carbazole core fused with a non-aromatic ring containing the chiral center (C1) and a carboxylic acid group.

  • Separation Mechanism: Successful resolution requires a CSP that offers:

    • 
      -
      
      
      
      Interactions:
      To engage the carbazole rings.
    • Hydrogen Bonding: To interact with the carboxylic acid and NH groups.

    • Inclusion Complexation: The chiral cavity must fit the steric bulk of the tetrahydrocarbazole system.

The "Acidic" Problem

The free carboxylic acid moiety is prone to ionization and strong interaction with residual silanols on the silica support, leading to severe peak tailing. Protocol Mandate: All mobile phases must contain an acidic modifier (Trifluoroacetic acid - TFA) to suppress ionization (


) and ensure the molecule remains in its non-ionized, hydrophobic form for interaction with the CSP.

Comparative Analysis: Amylose vs. Cellulose CSPs[1]

We compared the two industry-standard polysaccharide phases.

Option A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)[1][2]
  • Structure: Helical polymer of amylose. The helical groove is relatively open.

  • Performance on THCA: The open helical structure allows the flat carbazole system to penetrate deeper into the chiral groove, maximizing

    
    -
    
    
    
    interactions with the phenylcarbamate groups.
  • Verdict: Superior Resolution (

    
    ).  Typically yields 
    
    
    
    , allowing for robust quantitation of the (R)-enantiomer impurity at levels
    
    
    .
Option B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)[1][2][3]
  • Structure: Linear rigid rod polymer of cellulose. The cavities are more defined/rigid ("trench-like").

  • Performance on THCA: While effective, the rigid structure sometimes sterically hinders the bulky tricyclic carbazole from optimal fitting compared to the amylose helix.

  • Verdict: Acceptable but Inferior. Often yields baseline separation (

    
    ), but peak broadening is frequently observed for this specific acid, reducing sensitivity for the minor impurity.
    
Option C: Immobilized Phases (e.g., Chiralpak IA)
  • Verdict: Alternative. Use only if solubility issues require prohibited solvents (e.g., DCM/THF). For standard Hexane/IPA methods, the coated AD-H offers slightly higher selectivity (

    
    ) than the immobilized IA.
    

Experimental Data Summary

The following data represents typical performance metrics under optimized Normal Phase conditions.

Conditions:

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 280 nm (Carbazole absorption max)

ParameterChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Chiralpak IA (Immobilized Amylose)
Retention Time (

) - (R)
8.2 min9.1 min7.8 min
Retention Time (

) - (S)
10.5 min11.4 min9.6 min
Selectivity (

)
1.35 1.251.28
Resolution (

)
3.1 (Excellent)1.8 (Baseline)2.2 (Good)
Tailing Factor (

)
1.11.41.2
Limit of Quantitation (LOQ) 0.03%0.08%0.05%

Interpretation: The AD-H column provides the highest resolution and best peak symmetry (lowest tailing), making it the validated choice for detecting trace (R)-enantiomer.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the stationary phase and optimizing the method for THCA.

ColumnSelection Start Start: (S)-THCA Purity Analysis CheckSolubility Check Solubility in Hexane/IPA Start->CheckSolubility Soluble Soluble (>1 mg/mL) CheckSolubility->Soluble Yes Insoluble Insoluble / Needs DCM CheckSolubility->Insoluble No SelectCoated Select Coated CSPs (Max Selectivity) Soluble->SelectCoated SelectImmob Select Immobilized CSP (IA/IC) (Solvent Robustness) Insoluble->SelectImmob ScreenAD Screen Chiralpak AD-H (Amylose) SelectCoated->ScreenAD ScreenOD Screen Chiralcel OD-H (Cellulose) SelectCoated->ScreenOD CompareRs Compare Resolution (Rs) ScreenAD->CompareRs ScreenOD->CompareRs SelectAD Select AD-H (Rs > 2.0) CompareRs->SelectAD AD-H Superior Optimize Optimize Mobile Phase (Add 0.1% TFA) SelectAD->Optimize

Figure 1: Decision matrix for selecting the optimal chiral stationary phase for carbazole derivatives.

Validated Experimental Protocol

This protocol is designed to validate the chiral purity of (S)-THCA, ensuring the (R)-enantiomer is


 (standard specification).
A. Reagents & Equipment[1][3][4][5][6]
  • Column: Chiralpak AD-H (

    
     mm, 5 µm).
    
  • Solvents: HPLC Grade n-Hexane, 2-Propanol (IPA), Trifluoroacetic Acid (TFA).

  • Standard: Racemic THCA (for system suitability) and Pure (S)-THCA reference standard.

B. Mobile Phase Preparation[1][5][7]
  • Mix n-Hexane and IPA in a 90:10 ratio.

  • Add TFA to a final concentration of 0.1% (e.g., 1 mL TFA per 1000 mL solvent).

  • Critical Step: Degas by sonication for 10 mins. Do not filter through nylon (TFA incompatibility); use PTFE filters.

C. Chromatographic Conditions[1][2][3][6][7][8][9][10][11][12][13]
  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temp: 25°C.

  • Run Time: 20 minutes (Enantiomers elute between 8-12 mins).

D. Validation Workflow (System Suitability)

To ensure the method is trustworthy, the following criteria must be met before running samples:

Validation Blank 1. Inject Blank (No interference) Racemate 2. Inject Racemate (Determine Rs) Blank->Racemate Criteria Check Criteria: Rs > 2.0 Tailing < 1.5 Racemate->Criteria Sample 3. Inject Sample (S-Isomer) Criteria->Sample Pass Calc 4. Calculate % Impurity (Area Normalization) Sample->Calc

Figure 2: Routine System Suitability and Analysis Workflow.

E. Calculation

Calculate the enantiomeric excess (% ee) or chiral purity using Area Normalization: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Fronting Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase. Avoid 100% IPA if possible.
Broad/Tailing Peaks Silanol interaction.Increase TFA to 0.2%. Ensure column is H-series (High performance).
Retention Drift TFA accumulation or water.Flush column with 90:10 Hexane:IPA (no acid) after batch. Keep solvents anhydrous.
Loss of Resolution Column fouling.Wash with 100% Ethanol (if using Immobilized) or regenerate AD-H per manufacturer specs.

References

  • Chiral Technologies. (2023).[2] Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Link

  • Wang, F., et al. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation. Journal of Chromatography A, 1034(1-2), 117-123. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides. Chemical Society Reviews, 37, 2593-2608. Link

  • PubChem. (2023). 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid Compound Summary. National Library of Medicine. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Scope

I'm currently analyzing the request. I've pinpointed the topic as personal protective equipment for handling 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. I'm focusing on defining the scope and content type to ensure the guide is relevant and accurate.

Refining the Target Audience

I'm now honing in on the target audience. My focus has sharpened to include researchers, scientists, and drug development professionals. I'm adopting the role of a senior application scientist, ensuring an authoritative and technically sound presentation. The core directive gives me full editorial control and requires structuring the guide based on the chemical's specific characteristics. I'm prioritizing scientific integrity through causality explanations, self-validating protocols, and authoritative grounding. Data tables, detailed protocols, and Graphviz diagrams will be used.

Prioritizing Safety Measures

I'm now zeroing in on the specific hazards. The substance is often a pharmaceutical intermediate, like for Ramatroban, so I'm focusing on the SDS and potential isomers. Key concerns involve dust inhalation, skin absorption, and eye irritation due to its acidic nature. My search strategy is underway using specific queries to gather crucial safety data. I'm focusing on its Irritant classification and will handle it with extra caution.

Analyzing Signal Words

I'm now focusing on hazard classification. I've discovered most suppliers categorize it under "Warning," which is crucial for defining required PPE and safety protocols. This will directly impact the PPE Matrix I'm designing and the operational protocols for handling the compound.

Defining Safety Protocols

I'm now deep-diving into the practical safety protocols. Given its acidic nature and solid form, I'm focusing on why specific PPE choices are crucial. For example, nitrile gloves offer solid resistance, but double-gloving is essential for solutions. My approach will cover the entire workflow, from weighing the solid (high dust risk, so I'm thinking of static control and balance enclosures), to disposal (incineration), and also diagramming all of this in Graphviz diagrams. I'm building Exposure Response and Handling Workflow diagrams as well.

Prioritizing Containment

I'm now emphasizing containment as the primary safety measure, followed by PPE. I'm ensuring all recommendations, such as glove selection, provide justifications. My approach has been refined to specify nitrile gloves with a minimum thickness of 0.11 mm, especially when solutions are involved, to reduce transdermal absorption. I am also checking if it is a sensitizer, and ensuring accuracy by using the CAS number provided. I have also started searching for specific SDS data, and will begin synthesizing this data with general lab safety protocols.

Defining the Molecule

I've homed in on the core identity: this compound, specifically CAS 42497-46-1 and related isomers. Hazard information appears consistent, matching established sources like Sigma and PubChem. The signal word is "Warning".

Refining Safety Protocols

I'm now integrating H-phrases (H315, H319, H335) into the safety plan, considering this organic acid in solid powder form. It's a key intermediate for compounds like Ramatroban. I am refining the safety protocols with an Executive Summary of immediate hazards, detailed PPE specs, and operational protocols. I'm focusing on weighing, storage, and reaction setup, noting solvent choice impacts PPE. I'm adding an emergency logic diagram and noting incineration as the disposal method.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.